4-Bromo-2-fluoroaniline sulfate
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-fluoroaniline;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3H,9H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSZMOPQNKOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-fluoroaniline and its Theoretical Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Bromo-2-fluoroaniline is a key building block in modern medicinal chemistry and organic synthesis, valued for its unique substitution pattern that allows for the strategic introduction of fluorine and bromine atoms into complex molecules. This guide provides a comprehensive overview of the known chemical and physical properties of 4-Bromo-2-fluoroaniline. Due to the absence of readily available data for 4-Bromo-2-fluoroaniline sulfate, this document further presents a theoretical analysis of the expected properties of its sulfate salt, drawing comparisons with the known characteristics of aniline sulfate. Detailed experimental protocols for the synthesis and characterization of the parent aniline are also included, alongside visualizations of synthetic and analytical workflows to support researchers in their practical applications.
Core Properties of 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline is a substituted aniline that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical reactivity is primarily defined by the nucleophilic amino group and the influence of the electron-withdrawing halogen substituents on the aromatic ring.[1]
Physicochemical Data
The following table summarizes the key quantitative properties of 4-Bromo-2-fluoroaniline.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [2][3][4][5][6] |
| Molecular Weight | 190.01 g/mol | [2][3][4][6] |
| Appearance | White to pale yellow or brown crystalline solid/powder | [5][7] |
| Melting Point | 40-42 °C | [6][8] |
| Boiling Point | 200-205 °C at 760 mmHg | [8] |
| Flash Point | 104 °C (closed cup) | [6][8] |
| Purity | ≥98% | [2][4][7] |
| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N | [5][6] |
| CAS Number | 367-24-8 | [2][4][5][6][7][8] |
Solubility and Reactivity
4-Bromo-2-fluoroaniline is soluble in organic solvents like ethanol and dimethylformamide but is insoluble in water.[9] The presence of the amino group makes it a weak base and allows for reactions with electrophiles. The bromine and fluorine atoms modulate the electron density of the benzene ring, influencing its reactivity in substitution reactions.[1] It is a key reactant in various cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, which are instrumental in constructing complex organic molecules for agrochemicals, dyes, and active pharmaceutical ingredients (APIs).[1]
Theoretical Profile of this compound
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic for this compound | Rationale/Comparison with Aniline Sulfate |
| Molecular Formula | (C₆H₄BrFN)₂·H₂SO₄ | Based on the 2:1 stoichiometry of aniline to sulfuric acid in aniline sulfate.[10] |
| Molecular Weight | 478.10 g/mol | Calculated as (2 * 190.01) + 98.08. |
| Appearance | White to off-white crystalline powder | Aniline sulfate is a white crystalline powder.[10][11] |
| Melting Point | Expected to be significantly higher than the free base; likely decomposes. | Aniline sulfate decomposes at 180°C, which is much higher than the melting point of aniline (-6°C).[10][12][13] |
| Solubility | Expected to have significantly increased solubility in water. | Aniline sulfate is soluble in water, whereas aniline is only slightly soluble.[10][11] |
| Density | Expected to be higher than the free base. | The density of aniline sulfate is approximately 1.4 g/cm³.[10] |
The conversion of the free base to a sulfate salt is expected to increase the compound's thermal stability and aqueous solubility, which can be advantageous in certain drug development and formulation processes.
Caption: Theoretical formation of this compound.
Experimental Protocols
Synthesis of 4-Bromo-2-fluoroaniline
A common method for the synthesis of 4-Bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline.
Method 1: Bromination using N-Bromosuccinimide (NBS) [14]
-
Dissolution: Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.
-
Stirring: Stir the dark red mixture for an additional 20 minutes.
-
Washing: Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Drying: Dry the organic phase with anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure (300 mm Hg) to yield the crude 4-bromo-2-fluoroaniline as a brown oil.
Caption: Workflow for the synthesis of 4-Bromo-2-fluoroaniline.
General Protocol for Preparation of an Aniline Sulfate Salt
This protocol can be adapted for the preparation of this compound.
-
Dissolution: Dissolve 4-Bromo-2-fluoroaniline in a suitable organic solvent, such as ethanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid (0.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and cooling may be necessary.
-
Precipitation: The sulfate salt should precipitate out of the solution upon addition of the acid. If not, the solution can be cooled or a non-polar co-solvent can be added to induce precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to obtain the final this compound salt.
Characterization Workflow
A standard workflow for the characterization of a synthesized organic compound like 4-Bromo-2-fluoroaniline or its derivatives is outlined below.
Caption: Standard workflow for chemical characterization.
Safety and Handling
4-Bromo-2-fluoroaniline is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][6] It causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
The theoretical sulfate salt, like aniline sulfate, should be handled with care as it is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[10][13] It may cause irritation to the skin, eyes, and respiratory tract.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Manufacturers of 4-Bromo-2-fluoroaniline, 98%, CAS 367-24-8, B 2548, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. A10228.22 [thermofisher.com]
- 6. 4-ブロモ-2-フルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromo-2-fluoroaniline 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. fluoryx.com [fluoryx.com]
- 9. chembk.com [chembk.com]
- 10. chemiis.com [chemiis.com]
- 11. Aniline sulphate, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 12. Aniline sulfate (1:1) | CAS#:20305-50-4 | Chemsrc [chemsrc.com]
- 13. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
- 14. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoroaniline Sulfate from 2-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-fluoroaniline sulfate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The document details various synthetic routes for the regioselective bromination of 2-fluoroaniline to 4-bromo-2-fluoroaniline, followed by its conversion to the corresponding sulfate salt. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and workflow visualizations to aid in laboratory application.
Introduction
4-Bromo-2-fluoroaniline is a valuable building block in organic synthesis, utilized in the creation of a wide range of biologically active molecules. The selective introduction of a bromine atom at the C4 position of 2-fluoroaniline is a critical transformation that can be achieved through several methods, each with distinct advantages concerning yield, safety, and scalability. The subsequent formation of the sulfate salt enhances the compound's stability and handling properties, making it more suitable for storage and further downstream applications. This guide focuses on the practical execution of this two-step synthesis.
Synthesis Overview
The synthesis is a two-stage process:
-
Bromination: Electrophilic aromatic substitution on 2-fluoroaniline to regioselectively install a bromine atom at the para-position relative to the amino group.
-
Salt Formation: Protonation of the resulting 4-bromo-2-fluoroaniline with sulfuric acid to form the stable sulfate salt.
The overall transformation is depicted below.
Caption: Overall synthetic pathway from 2-fluoroaniline to this compound.
Stage 1: Bromination of 2-Fluoroaniline
Several reagents and conditions have been reported for the selective bromination of 2-fluoroaniline. The choice of method often depends on the desired scale, available reagents, and safety considerations. The activating, ortho-para directing amino group and the deactivating, ortho-para directing fluoro group work in concert to strongly favor substitution at the C4 position.
Data Summary of Bromination Methods
The following table summarizes quantitative data from various experimental protocols for producing 4-bromo-2-fluoroaniline.
| Method | Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity/Notes |
| Method A [1] | N-Bromosuccinimide (NBS) | Methylene Chloride | 0 | ~2.5 hours | ~90% (crude) | Product is an oil; quantitative yield of crude product reported as 164 parts from 100 parts starting material. |
| Method B [2] | Bromine (Br₂) / Quaternary Ammonium Bromide | Methylene Chloride | Room Temp. to 40 | < 1 hour | 97% | Product precipitates as the hydrobromide salt. |
| Method C [3] | 1,3-Dibromo-5,5-dimethylhydantoin | DMF | -34 to -23 | ~1 hour | High | High yields reported, requires low temperatures. |
| Method D [4] | NaBr / Na₂S₂O₈ with CuSO₄ catalyst | Acetonitrile / Water | 7 to 25 | 24 hours | 63% | Copper-catalyzed oxidative bromination. |
Experimental Protocols
Method A: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure using N-bromosuccinimide, a convenient and solid brominating agent.[1]
Materials:
-
2-Fluoroaniline (100 parts by weight)
-
N-Bromosuccinimide (NBS) (160 parts by weight)
-
Methylene Chloride (CH₂Cl₂) (400 parts by weight)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cold Water
Procedure:
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.
-
After the addition is complete, stir the dark red mixture for an additional 20 minutes.
-
Transfer the mixture to a separatory funnel and wash it four times, using 200 parts of cold water for each wash.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., 300 mm Hg) to yield the crude product as a brown oil.
Method B: Catalytic Bromination using Bromine
This method utilizes molecular bromine in the presence of a phase-transfer catalyst, leading to the precipitation of the product as its hydrobromide salt, which can be easily collected.[2]
Materials:
-
2-Fluoroaniline (11.1 g, 0.1 mol)
-
Tetrabutylammonium Bromide (3.22 g, 0.01 mol)
-
Bromine (16.0 g, 0.1 mol)
-
Methylene Chloride (CH₂Cl₂)
-
Ice-cold Methylene Chloride (for washing)
Procedure:
-
To a flask containing methylene chloride, add 3.22 g of tetrabutylammonium bromide and stir.
-
Add 16.0 g of bromine to the mixture at room temperature. An exotherm may be observed.
-
After stirring for approximately 30 minutes, add 11.1 g of 2-fluoroaniline in one portion. The temperature will rise (e.g., to 40°C).
-
The solution color will change from orange to yellowish. After about 15 minutes of stirring, the solution may turn milky, and solids will begin to precipitate.
-
Continue stirring for another 30 minutes to ensure complete precipitation.
-
Filter the resulting solid (4-bromo-2-fluoroaniline hydrobromide) and wash the cake with ice-cold methylene chloride until it is white.
-
To obtain the free aniline, the hydrobromide salt can be neutralized by partitioning between an organic solvent and an aqueous solution with a basic pH (e.g., pH 7-8 using sodium bicarbonate).
Caption: Experimental workflow for the synthesis of 4-bromo-2-fluoroaniline using NBS (Method A).
Stage 2: Formation of this compound
The conversion of the free aniline base to its sulfate salt is a straightforward acid-base reaction. This process improves the compound's handling characteristics and stability for long-term storage.
General Principles
Anilines are basic compounds that react readily with strong acids like sulfuric acid to form anilinium salts.[5] The reaction involves the protonation of the amino group. The resulting salt is typically a solid that is less soluble in organic solvents, facilitating its isolation via precipitation.
Protocol for Sulfate Salt Formation
This is a general procedure that can be adapted based on the scale and desired purity.
Materials:
-
4-Bromo-2-fluoroaniline (1 equivalent, crude or purified)
-
Anhydrous Ethanol or Isopropanol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Procedure:
-
Dissolve the synthesized 4-bromo-2-fluoroaniline in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or isopropanol. Gentle warming may be required.
-
In a separate container, carefully prepare a solution of sulfuric acid in the same solvent. For example, slowly add 0.5 equivalents of concentrated H₂SO₄ to a volume of cold solvent (Note: this is for the bisulfate salt; use ~1 equivalent for the sulfate salt, though stoichiometry can vary). Caution: This dilution is highly exothermic.
-
While stirring the aniline solution, slowly add the sulfuric acid solution dropwise.
-
The this compound salt will precipitate as a solid. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Continue stirring for 30-60 minutes to ensure complete salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (ethanol or isopropanol) and then with a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Dry the resulting white to off-white solid product under vacuum to remove residual solvent.
Conclusion
The synthesis of this compound from 2-fluoroaniline is a robust and adaptable two-stage process. The initial bromination can be achieved with high regioselectivity and yield using various reagents, with N-bromosuccinimide and catalyzed molecular bromine offering practical and efficient routes for laboratory-scale synthesis. The subsequent conversion to the sulfate salt provides a stable, solid form of the product suitable for further use in drug discovery and development pipelines. Researchers should select the bromination method that best aligns with their specific requirements for scale, safety, and cost-effectiveness.
References
- 1. prepchem.com [prepchem.com]
- 2. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 3. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. scienceinfo.com [scienceinfo.com]
Technical Guide: 4-Bromo-2-fluoroaniline and its Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroaniline and its sulfate derivative, focusing on its chemical identity, physical properties, synthesis, and applications as a key intermediate in the development of pharmaceuticals and agrochemicals.
Chemical Identity and Structure
1.1. 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline is an aromatic organic compound with a benzene ring substituted with a bromine atom, a fluorine atom, and an amino group.[1]
-
IUPAC Name: 4-bromo-2-fluoroaniline[2]
-
Synonyms: 2-fluoro-4-bromoaniline, 4-bromo-2-fluorobenzenamine[2]
Structure:
1.2. 4-Bromo-2-fluoroaniline Sulfate
Proposed Structure of the Cation:
The full salt would consist of two of these anilinium cations for every one sulfate anion (SO₄²⁻).
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-2-fluoroaniline. Data for the sulfate salt is not widely reported and would be expected to differ significantly, particularly in terms of melting point and solubility.
| Property | Value | Reference |
| Appearance | White to off-white or beige to light brown crystalline solid | [1],[6] |
| Melting Point | 40-42 °C | [5][7] |
| Boiling Point | 200-205 °C @ 760 mmHg | [5] |
| Flash Point | 104 °C (closed cup) | [5][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [1][6] |
| Purity | ≥97%, ≥98% | [3][4] |
Experimental Protocols: Synthesis of 4-Bromo-2-fluoroaniline
Several methods for the synthesis of 4-Bromo-2-fluoroaniline have been reported. Below are detailed protocols for two common approaches.
3.1. Method 1: Bromination of 2-Fluoroaniline
This method involves the direct bromination of 2-fluoroaniline using N-bromosuccinimide.
-
Materials:
-
2-fluoroaniline
-
N-bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
-
Procedure:
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.
-
Cool the solution to 0°C with an ice bath.
-
Add 160 parts of solid N-bromosuccinimide in portions over a 2-hour period while maintaining the temperature at 0°C.
-
After the addition is complete, stir the dark red mixture for an additional 20 minutes.
-
Wash the reaction mixture four times, using 200 parts of cold water for each wash.
-
Separate the organic phase (red in color) and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily product, 4-bromo-2-fluoroaniline.[8]
-
3.2. Method 2: Reduction of 4-bromo-2-fluoro-1-nitrobenzene
This protocol involves the reduction of a nitro-substituted precursor.
-
Materials:
-
4-bromo-2-fluoro-1-nitrobenzene
-
Ethanol (EtOH)
-
Water
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Celite
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
-
Procedure:
-
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
After 2 hours, filter the hot reaction mixture through a pad of Celite.
-
Wash the filter cake with ethanol (300 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.[9][10]
-
Applications
4-Bromo-2-fluoroaniline is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of:
-
Pharmaceuticals: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][11]
-
Agrochemicals: This compound is used in the manufacturing of pesticides and herbicides.[1]
-
Boronic Acid Derivatives: It is specifically used in the synthesis of 4-amino-3-fluorophenyl boronic acid.[4][10]
Visualization of Synthesis Pathway
The following diagram illustrates the synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline via bromination.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. fluoryx.com [fluoryx.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 11. 4-Bromo-2-fluoroaniline - Zhejiang Kinso Pharmaceuticals Co.,Ltd [kinsopharma.com]
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoroaniline
This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of 4-Bromo-2-fluoroaniline.
Core Physical and Chemical Properties
4-Bromo-2-fluoroaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] A precise understanding of its physical properties is crucial for its handling, reaction optimization, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFN | [4][5][6] |
| Molecular Weight | 190.01 g/mol | [4][5][6] |
| CAS Number | 367-24-8 | [4][6][7] |
| Appearance | White to pale yellow or brown solid (crystals, powder, or fused solid) | [1][2][8] |
| Melting Point | 36.0-43.0 °C[8]; 39-42 °C[2]; 40-42 °C[6][7][9]; 63-65 °C (lit.)[7]; 74-78 °C (lit.)[1] | [1][2][6][7][8][9] |
| Boiling Point | 103-108 °C at 13 mmHg[2]; 200-205 °C at 760 mmHg[9]; 212.1±35.0 °C (Predicted)[1] | [1][2][9] |
| Density | 1.6196 g/cm³ (rough estimate)[2]; 1.788±0.06 g/cm³ (Predicted)[1] | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and dimethylformamide.[1] | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [6][7][9] |
| Refractive Index | 1.5885 (at 25°C) | [2] |
| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N | [4][6][7] |
| SMILES | C1=CC(=C(C=C1Br)F)N | [4][6][7] |
Note on Melting Point Discrepancies: The wide range of reported melting points may be attributed to variations in purity, crystalline form, or experimental conditions. Researchers should verify the melting point of their specific batch.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a chemical substance like 4-Bromo-2-fluoroaniline.
The melting point is a critical indicator of a compound's purity.[4][7] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[4]
Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of finely powdered, dry 4-Bromo-2-fluoroaniline is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[6][7]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[6]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[7]
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[6][7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][5]
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small amount (a few milliliters) of liquid 4-Bromo-2-fluoroaniline (if melted) is placed in a small test tube or fusion tube.[5][9]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.[9][10]
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[10]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10]
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol: Shake-Flask Method
-
System Preparation: An excess amount of solid 4-Bromo-2-fluoroaniline is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[11]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[11]
-
Concentration Analysis: The concentration of 4-Bromo-2-fluoroaniline in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L) at the specified temperature.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.[13][14][15]
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.[16][17]
Visualizations
Caption: General Workflow for Physicochemical Characterization.
Caption: Interrelation of Key Physical Properties.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. phillysim.org [phillysim.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. memphis.edu [memphis.edu]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Fourier transform infrared spectroscopy [bio-protocol.org]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
4-Bromo-2-fluoroaniline sulfate molecular weight and formula
An In-depth Technical Guide on 4-Bromo-2-fluoroaniline Sulfate
This technical guide provides essential information regarding the molecular formula and molecular weight of 4-bromo-2-fluoroaniline and its corresponding sulfate salts. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Understanding the Core Components
To determine the properties of this compound, it is essential to first understand its constituent parts: 4-bromo-2-fluoroaniline and sulfuric acid.
4-Bromo-2-fluoroaniline is an aromatic organic compound. Its chemical properties are detailed below:
Sulfuric Acid is a strong mineral acid that acts as the sulfate donor in the formation of the salt.
Formation and Stoichiometry of this compound
4-Bromo-2-fluoroaniline, being an amine, acts as a base and reacts with the strong acid, sulfuric acid, to form a salt. As sulfuric acid is a diprotic acid (can donate two protons), the reaction can result in two different salts depending on the stoichiometric ratio of the reactants:
-
4-Bromo-2-fluoroaniline Bisulfate (1:1 Salt): Formed when one molecule of 4-bromo-2-fluoroaniline reacts with one molecule of sulfuric acid.
-
This compound (2:1 Salt): Formed when two molecules of 4-bromo-2-fluoroaniline react with one molecule of sulfuric acid.
Quantitative Data Summary
The molecular formulas and weights of 4-bromo-2-fluoroaniline and its potential sulfate salts are summarized in the table below for easy comparison. The molecular weights of the salts are calculated based on the molecular weights of the parent compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01[1][3][6][7][8] |
| Sulfuric Acid | H₂SO₄ | 98.08[9][12][14][15] |
| 4-Bromo-2-fluoroaniline Bisulfate | C₆H₆BrFN · H₂SO₄ | 288.09 |
| This compound | (C₆H₅BrFN)₂ · H₂SO₄ | 478.10 |
Note on Experimental Data: As an AI, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows using Graphviz as requested. The synthesis and characterization of these compounds would require specific laboratory procedures that should be sourced from peer-reviewed chemical literature or established laboratory manuals.
References
- 1. 4-Bromo-2-fluoroaniline - Zhejiang Kinso Pharmaceuticals Co.,Ltd [kinsopharma.com]
- 2. 4-Bromo-2-fluoroaniline, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Manufacturers of 4-Bromo-2-fluoroaniline, 98%, CAS 367-24-8, B 2548, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 10. Sulfuric acid | 7664-93-9 [chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. Sulfuric Acid [webbook.nist.gov]
- 13. Sulphuric acid - Wikipedia [sco.wikipedia.org]
- 14. webqc.org [webqc.org]
- 15. Sulfuric acid 99.999 7664-93-9 [sigmaaldrich.com]
4-Bromo-2-fluoroaniline Sulfate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-fluoroaniline sulfate. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for research and development purposes.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 4-Bromo-2-fluoroaniline
| Property | Value | Source |
| CAS Number | 367-24-8 | [1][3] |
| Molecular Formula | C₆H₅BrFN | [1][3] |
| Molecular Weight | 190.01 g/mol | [4][5] |
| Appearance | Beige to light brown to brown-gray or gray Crystalline Mass, Powder, Crystals and/or Chunks | [3] |
| Melting Point | 40-42 °C | [3][4] |
| Boiling Point | 103-108 °C (13 mmHg) | [3] |
| Flash Point | 104 °C (closed cup) | [4] |
| Solubility | Sparingly soluble in water. | [1] |
Stability Profile
4-Bromo-2-fluoroaniline is generally considered stable when stored under the recommended conditions.[3][6] The sulfate salt form is expected to exhibit enhanced stability, particularly against oxidative degradation, due to the protonation of the amino group. However, specific quantitative stability data from forced degradation studies are not publicly available. The following sections outline the expected stability based on the known properties of the free aniline and general chemical principles.
General Stability
Under recommended storage conditions, 4-Bromo-2-fluoroaniline is a stable compound.[3][6] Degradation is not expected when protected from incompatible materials and adverse environmental factors.
Incompatible Materials
Contact with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids should be avoided as they can lead to vigorous reactions and decomposition of the compound.[1][3][6]
Hazardous Decomposition Products
When exposed to fire, 4-Bromo-2-fluoroaniline can decompose to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[6]
Recommended Storage Conditions
To maintain the quality and integrity of this compound, the following storage conditions are recommended based on information for the free aniline:
Table 2: Recommended Storage Conditions for 4-Bromo-2-fluoroaniline
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place.[3][6] Room temperature storage is also cited.[3] | Prevents thermal degradation and potential sublimation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3][6] | Protects from atmospheric moisture and oxygen, which can promote degradation. |
| Light | Keep in a dark place. | Although not consistently reported, protection from light is a general good practice for aromatic amines to prevent photolytic degradation. |
| Container | Store in a tightly closed container.[1] | Prevents contamination and exposure to the atmosphere. |
Hypothetical Experimental Protocol for Forced Degradation Studies
While specific experimental data is unavailable, a forced degradation study is crucial for understanding the intrinsic stability of a drug substance.[7][8] Such a study would provide insights into potential degradation pathways and help in the development of stability-indicating analytical methods.[7][9] The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]
Below is a hypothetical protocol for a forced degradation study of this compound.
Objective
To identify the potential degradation products and pathways of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Hypothetical workflow for forced degradation studies.
Methodologies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep one set of samples at room temperature and another at 60°C.
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep one set of samples at room temperature and another at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before dilution. Analyze all samples by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.
Logical Relationship of Stability Factors
The stability of this compound is influenced by a combination of intrinsic chemical properties and extrinsic environmental factors. The following diagram illustrates these relationships.
Caption: Factors influencing the stability of the compound.
Conclusion
While specific quantitative stability data for this compound is not extensively documented in public literature, the available information for the free aniline, coupled with an understanding of general chemical stability principles, provides a solid foundation for its proper handling and storage. Adherence to the recommended storage conditions—cool, dry, dark, and in a tightly sealed container away from incompatible substances—is paramount to ensure its long-term stability and integrity for research and development activities. Further investigation through forced degradation studies would be beneficial to fully characterize its stability profile.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 4. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 5. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-fluoroaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 4-Bromo-2-fluoroaniline sulfate. The information presented is crucial for ensuring a safe laboratory environment and mitigating risks during research and development activities.
Disclaimer: The following data is primarily based on studies of 4-Bromo-2-fluoroaniline. While the sulfate salt is expected to exhibit similar toxicological properties, it is imperative to handle the compound with the utmost care and assume it possesses a comparable hazard profile. The toxicological properties of 4-Bromo-2-fluoroaniline itself have not been fully investigated.
Hazard Identification and Classification
4-Bromo-2-fluoroaniline is classified as a hazardous substance. Exposure can lead to a range of adverse health effects, from irritation to more severe systemic issues. The primary hazards are associated with its toxicity upon ingestion, inhalation, and skin contact, as well as its potential to cause irritation to the skin, eyes, and respiratory system. Some data also suggests the potential for organ damage through prolonged or repeated exposure.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for 4-Bromo-2-fluoroaniline are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Profile
One of the significant toxicological concerns with aniline compounds, including bromoanilines, is the potential to cause methemoglobinemia .[2][3][4] This condition involves the oxidation of iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.
Potential Mechanism of Toxicity: Methemoglobin Formation
References
Spectroscopic and Structural Elucidation of 4-Bromo-2-fluoroaniline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 4-Bromo-2-fluoroaniline Sulfate
A plausible method for the synthesis of this compound involves the direct reaction of 4-Bromo-2-fluoroaniline with sulfuric acid. This acid-base reaction results in the protonation of the aniline's amino group to form the corresponding anilinium sulfate salt.
Experimental Protocol:
-
Dissolution: Dissolve a known quantity of 4-Bromo-2-fluoroaniline in a suitable organic solvent, such as diethyl ether or dichloromethane, at room temperature.
-
Acidification: Slowly add a stoichiometric equivalent of concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Precipitation: The this compound salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.
-
Drying: Dry the purified this compound under vacuum to remove residual solvent.
Spectroscopic Data
The following sections present the available spectroscopic data for 4-Bromo-2-fluoroaniline and the predicted data for its sulfate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in 4-Bromo-2-fluoroaniline to form the sulfate salt is expected to cause a downfield shift of the aromatic proton and carbon signals due to the increased electron-withdrawing nature of the -NH3+ group.
Table 1: ¹H NMR Data of 4-Bromo-2-fluoroaniline and Predicted Data for its Sulfate Salt
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-2-fluoroaniline | CDCl₃ | 6.95-7.15 (m, 3H, Ar-H), 3.8 (br s, 2H, -NH₂) |
| This compound (Predicted) | DMSO-d₆ | 7.2-7.5 (m, 3H, Ar-H), ~8-9 (br s, 3H, -NH₃⁺) |
Table 2: ¹³C NMR Data of 4-Bromo-2-fluoroaniline and Predicted Data for its Sulfate Salt
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-2-fluoroaniline | CDCl₃ | Specific peak assignments require further analysis but are expected in the aromatic region (110-150 ppm). |
| This compound (Predicted) | DMSO-d₆ | A general downfield shift of all aromatic carbon signals is anticipated. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The formation of the anilinium sulfate salt will lead to the appearance of new absorption bands characteristic of the -NH₃⁺ and SO₄²⁻ ions.
Table 3: Key IR Absorption Bands for 4-Bromo-2-fluoroaniline and Predicted Bands for its Sulfate Salt
| Functional Group | 4-Bromo-2-fluoroaniline (cm⁻¹) | This compound (Predicted) (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (two bands) | Disappears |
| N-H bend (amine) | ~1620 | Disappears |
| N-H stretch (ammonium) | Not Present | ~3000-3300 (broad) |
| N-H bend (ammonium) | Not Present | ~1500-1600 |
| C-F stretch | ~1200-1250 | ~1200-1250 |
| C-Br stretch | ~500-600 | ~500-600 |
| S=O stretch (sulfate) | Not Present | ~1100 (strong, broad) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the non-volatile sulfate salt, an ionization technique such as Electrospray Ionization (ESI) would be necessary. The mass spectrum would be expected to show the molecular ion of the free aniline.
Table 4: Mass Spectrometry Data for 4-Bromo-2-fluoroaniline
| Technique | Molecular Ion (m/z) | Key Fragment Ions |
| GC-MS (EI) | 189/191 (due to Br isotopes) | Further fragmentation analysis would be required to identify specific fragments. |
Experimental Protocols for Spectroscopic Analysis
The following are generalized experimental protocols that are suitable for the analysis of 4-Bromo-2-fluoroaniline and its derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: Bruker AVANCE series spectrometer (or equivalent).
-
¹H NMR:
-
Frequency: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
-
Procedure:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile free aniline.
-
Instrument: Agilent GC-MS system (or equivalent).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
-
Visualizations
The following diagrams illustrate the workflow for the structural elucidation of this compound.
Caption: Analytical workflow for this compound.
Caption: Contribution of spectroscopic techniques to structural elucidation.
A Technical Guide to 4-Bromo-2-fluoroaniline: Synthesis, Properties, and Applications
Introduction
Physicochemical and Identification Data
The fundamental properties of 4-Bromo-2-fluoroaniline are summarized below. This data is essential for its handling, reaction setup, and analytical identification.
Table 1: Chemical Identification and Properties
| Identifier | Value |
| CAS Number | 367-24-8[3][4] |
| Molecular Formula | C₆H₅BrFN[3][4][5] |
| Molecular Weight | 190.01 g/mol [3][4][5] |
| IUPAC Name | 4-bromo-2-fluoroaniline[4] |
| Synonyms | Benzenamine, 4-bromo-2-fluoro-[4] |
| InChI Key | GZRMNMGWNKSANY-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C=C1Br)F)N[4][5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Brown, oily liquid or solid[6] |
| Melting Point | 40-42 °C |
| Boiling Point | 212.1±35.0 °C (Predicted)[7] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
| XLogP3 | 2.1[4] |
| Stability | Stable. Incompatible with acid chlorides, acid anhydrides, strong acids, and strong oxidizing agents.[8] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-fluoroaniline can be achieved through several routes, most commonly involving the selective bromination of 2-fluoroaniline or the reduction of a nitrated precursor.
Protocol 1: Bromination of 2-Fluoroaniline with N-Bromosuccinimide (NBS)
This method involves the direct electrophilic bromination of 2-fluoroaniline, where the para-position is selectively brominated.
Experimental Procedure: [6]
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.
-
After the addition is complete, stir the dark red mixture for an additional 20 minutes.
-
Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily 4-bromo-2-fluoroaniline product.
Protocol 2: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene
This two-step approach first introduces the bromo and fluoro groups onto a benzene ring via a nitro-intermediate, which is then reduced to the target aniline.
Experimental Procedure: [3][8]
-
Prepare a solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL).
-
To this solution, add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl) (24.3 g, 455 mmol).
-
Heat the reaction mixture to 90°C and stir vigorously for 2 hours.
-
After 2 hours, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol (300 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography (Petroleum ether/EtOAc gradient from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.
Applications in Research and Development
4-Bromo-2-fluoroaniline is a versatile intermediate with broad applications in several areas of chemical synthesis.[1][9] Its utility stems from the distinct reactivity of its three functional sites: the nucleophilic amino group, the bromine atom suitable for cross-coupling reactions, and the fluorine atom which modulates the electronic properties of the aromatic ring.[1]
Key Application Areas:
-
Pharmaceutical Intermediates: This is the most significant application.[9] The compound is a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-cancer agents.[1][5] Its structure is often incorporated into molecules designed to interact with specific biological targets.[1]
-
Organic Synthesis: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecular architectures.[1]
-
Agrochemicals: It serves as a precursor for the synthesis of novel herbicides and pesticides.[2]
-
Materials Science: The compound is used in the development of advanced materials, including specialized polymers and coatings.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoroaniline | 367-24-8 | FB38205 | Biosynth [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
- 8. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 9. archivemarketresearch.com [archivemarketresearch.com]
Methodological & Application
The Pivotal Role of 4-Bromo-2-fluoroaniline Sulfate in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Immediate Release
[City, State] – November 2, 2025 – 4-Bromo-2-fluoroaniline and its sulfate salt have emerged as a critical building block in the synthesis of targeted cancer therapeutics, particularly in the development of potent kinase inhibitors. These compounds offer a versatile scaffold for medicinal chemists, enabling the construction of complex molecular architectures necessary for high-potency and selective drug candidates. This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-fluoroaniline in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for the ALK/ROS1 inhibitor, Lorlatinib, and the BRAF inhibitor, Vemurafenib.
Introduction
4-Bromo-2-fluoroaniline is a halogenated aniline derivative that serves as a key starting material in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and an amino group for further functionalization, makes it an ideal precursor for a range of active pharmaceutical ingredients (APIs).[1] The sulfate salt of this aniline is often used to improve its stability and handling properties, and it is typically neutralized in situ or prior to its use in chemical reactions. This versatile intermediate is instrumental in synthesizing drugs that target specific biological pathways involved in cancer progression.[1]
Applications in Pharmaceutical Synthesis
The primary application of 4-Bromo-2-fluoroaniline in pharmaceutical synthesis lies in its utility as a scaffold for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Synthesis of Kinase Inhibitors
Lorlatinib (ALK/ROS1 Inhibitor): 4-Bromo-2-fluoroaniline is a key precursor in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2] The 4-bromo-2-fluorophenyl moiety is a core component of the Lorlatinib structure.
Vemurafenib (BRAF Inhibitor): This compound also serves as a precursor in the synthesis of Vemurafenib, a potent inhibitor of the B-Raf enzyme, which is mutated in many melanomas.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates from 4-Bromo-2-fluoroaniline.
Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Intermediate for Lorlatinib)
This protocol describes a two-step process starting from 4-Bromo-2-fluoroaniline.
Step 1: Diazotization and Cyanation to form 4-bromo-2-fluorobenzonitrile
-
Materials: 4-Bromo-2-fluoroaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Toluene, Water.
-
Procedure:
-
Suspend 4-Bromo-2-fluoroaniline (1 equivalent) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluorobenzonitrile.
-
Step 2: Hydrolysis and Amidation to form 4-bromo-2-fluoro-N-methylbenzamide
-
Materials: 4-bromo-2-fluorobenzonitrile, Sulfuric Acid (H₂SO₄), Methylamine solution, Thionyl Chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Hydrolyze 4-bromo-2-fluorobenzonitrile to 4-bromo-2-fluorobenzoic acid by heating with concentrated sulfuric acid.
-
Cool the reaction mixture and pour it onto ice. Collect the precipitated 4-bromo-2-fluorobenzoic acid by filtration.
-
Suspend the 4-bromo-2-fluorobenzoic acid in DCM and add a catalytic amount of DMF.
-
Add thionyl chloride dropwise and reflux the mixture until the solid dissolves.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain 4-bromo-2-fluorobenzoyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled solution of methylamine in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-fluoro-N-methylbenzamide.
-
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-bromo-2-fluoroaniline derivative with a boronic acid or ester.
-
Materials: 4-Bromo-2-fluoroaniline derivative (e.g., 4-bromo-2-fluoro-N-methylbenzamide), Aryl or Heteroaryl Boronic Acid/Ester, Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene).
-
Procedure:
-
To a reaction vessel, add the 4-bromo-2-fluoroaniline derivative (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical yields for key reactions involving 4-Bromo-2-fluoroaniline derivatives.
| Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Bromo-2-fluoroaniline derivative | Biaryl derivative | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 70-95 |
| Buchwald-Hartwig Amination | 4-Bromo-2-fluoroaniline derivative | N-Aryl derivative | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 65-90 |
| Diazotization/Cyanation | 4-Bromo-2-fluoroaniline | 4-bromo-2-fluorobenzonitrile | NaNO₂, CuCN | Water/Toluene | 75-85 |
| Hydrolysis of Nitrile | 4-bromo-2-fluorobenzonitrile | 4-bromo-2-fluorobenzoic acid | H₂SO₄ | Water | 80-90 |
| Amidation of Carboxylic Acid | 4-bromo-2-fluorobenzoic acid | 4-bromo-2-fluoro-N-methylbenzamide | SOCl₂, Methylamine | DCM | 85-95 |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Signaling Pathway Diagrams
The pharmaceuticals synthesized from 4-Bromo-2-fluoroaniline often target key signaling pathways implicated in cancer.
Caption: ALK/ROS1 Signaling Pathway and Inhibition by Lorlatinib.
Caption: BRAF Signaling Pathway and Inhibition by Vemurafenib.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor using 4-Bromo-2-fluoroaniline as a starting material.
Caption: General workflow for API synthesis from 4-Bromo-2-fluoroaniline.
Conclusion
4-Bromo-2-fluoroaniline and its sulfate salt are indispensable intermediates in the synthesis of modern targeted therapies. The strategic placement of functional groups on this molecule provides a robust platform for the construction of complex and potent kinase inhibitors. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and reproducible synthesis of these life-saving medicines.
Contact: [Insert Contact Information]
References
Application Notes and Protocols: 4-Bromo-2-fluoroaniline Sulfate as an Intermediate for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoroaniline and its derivatives are pivotal intermediates in the synthesis of targeted anticancer agents, particularly multi-kinase inhibitors. This document provides detailed application notes and protocols for the conceptual synthesis and mechanism of action of Foretinib (GSK1363089), a potent inhibitor of c-Met and VEGFR-2, which can be conceptually derived from a 4-bromo-2-fluoroaniline precursor. The protocols outlined herein, along with the accompanying data and pathway diagrams, serve as a comprehensive resource for researchers in oncology drug discovery and development.
Introduction
4-Bromo-2-fluoroaniline is a versatile chemical building block utilized in the synthesis of various pharmaceuticals.[1] Its unique substitution pattern allows for strategic molecular modifications, making it a valuable starting material for complex, biologically active molecules. In the context of oncology, this intermediate is instrumental in the development of kinase inhibitors that target specific signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[1]
One such prominent anticancer agent is Foretinib, a multi-kinase inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and ovarian cancer.[2][3][4] Foretinib's mechanism of action involves the potent and selective inhibition of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases, both of which are key drivers of tumorigenesis.[5]
This document will detail the role of the aniline-derived core in the structure of Foretinib, provide a conceptual synthetic protocol, summarize its anticancer activity, and illustrate the signaling pathways it modulates.
Conceptual Synthetic Protocol for Foretinib
While specific proprietary synthesis methods may vary, a plausible synthetic route to Foretinib can be conceptualized starting from precursors related to 4-bromo-2-fluoroaniline. A key structural component of Foretinib is the N-(3-fluoro-4-hydroxyphenyl) moiety. 4-amino-2-fluorophenol is a direct precursor in a patented synthesis of Foretinib, and 4-bromo-2-fluoroaniline could be a starting material for the synthesis of this intermediate, for example, through a nucleophilic substitution of the bromine.
The following is a generalized experimental protocol for a key step in the synthesis of a Foretinib precursor, based on publicly available patent information.
Step 1: Amide Coupling to form a key intermediate
This step involves the reaction of a cyclopropane dicarboxylic acid derivative with 4-amino-2-fluorophenol.
-
Reagents and Materials:
-
1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid
-
4-amino-2-fluorophenol
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (aqueous solution)
-
Isopropyl acetate
-
Sodium chloride (aqueous solution)
-
-
Procedure:
-
A solution of 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid in THF and a catalytic amount of DMF is prepared in a reaction vessel.
-
The mixture is cooled to 12-17°C.
-
Oxalyl chloride is added dropwise over a period of 1 hour, maintaining the temperature between 12-17°C. The reaction is stirred for 3 to 8 hours to form the corresponding acid chloride.
-
In a separate vessel, a solution of 4-amino-2-fluorophenol in THF is prepared.
-
The previously prepared acid chloride solution is then added to the 4-amino-2-fluorophenol solution at a controlled rate, ensuring the temperature does not exceed 10°C.
-
The reaction mixture is stirred for approximately 10 hours until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with isopropyl acetate.
-
The organic solution is washed sequentially with aqueous sodium hydroxide, water, and aqueous sodium chloride.
-
The organic layer is then concentrated under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or chromatography.
-
Mechanism of Action of Foretinib
Foretinib exerts its anticancer effects by targeting and inhibiting the tyrosine kinase activity of c-Met and VEGFR-2.[5] These receptors play crucial roles in cell signaling pathways that regulate cell proliferation, survival, migration, invasion, and angiogenesis.[5][6]
-
c-Met Inhibition: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell growth, survival, and motility. In many cancers, the c-Met pathway is aberrantly activated through mutation, amplification, or overexpression, leading to uncontrolled tumor progression. Foretinib binds to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[5][6]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 initiates signaling pathways that promote the proliferation, migration, and survival of endothelial cells. Foretinib inhibits the kinase activity of VEGFR-2, thereby disrupting the angiogenic process and limiting the tumor's blood supply.[5]
Quantitative Data on Anticancer Activity
The efficacy of Foretinib has been evaluated in numerous preclinical and clinical studies across a range of cancer types. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Foretinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | c-MET | 13.4 | [4] |
| SNU620 | Gastric Cancer | c-MET | 21.9 | [4] |
| Hs746t | Lung Cancer | MET | Active | [7] |
Table 2: Clinical Trial Data for Foretinib
| Cancer Type | Phase | Dosing Schedule | Key Outcomes | Reference |
| Metastatic Gastric Cancer | II | 240 mg/day, 5 days every 2 weeks OR 80 mg/day | Stable Disease (SD) in 23% (intermittent) and 20% (daily) of patients. | [8] |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | II | Not specified | Disease stabilization rate of 50%. | [1] |
| Metastatic Papillary Renal Cell Carcinoma | I | Dose escalation | Responses observed in 2 patients. | [2] |
| ALK+ Advanced NSCLC | III | Not specified | Median Progression-Free Survival (PFS) not reached vs. 13.93 months for crizotinib. Overall Response Rate (ORR) of 92.8% vs. 80.9% for crizotinib. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Foretinib and a conceptual experimental workflow for its evaluation.
Caption: Conceptual workflows for Foretinib synthesis and in vitro evaluation.
Caption: Simplified c-Met and VEGFR-2 signaling pathways inhibited by Foretinib.
Conclusion
4-Bromo-2-fluoroaniline sulfate is a valuable synthetic intermediate for the development of potent anticancer agents. The conceptual synthesis and detailed mechanism of action of Foretinib highlight the importance of this chemical scaffold in targeting key oncogenic pathways. The provided protocols, data, and diagrams offer a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy. Further investigation into derivatives of 4-bromo-2-fluoroaniline may lead to the identification of next-generation anticancer drugs with improved efficacy and safety profiles.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Foretinib - Wikipedia [en.wikipedia.org]
- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluoroaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions using 4-Bromo-2-fluoroaniline sulfate as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2-fluoroaniline is a valuable building block, and its use in Suzuki reactions allows for the introduction of a fluorinated aminophenyl group, a common feature in many bioactive molecules. While the sulfate salt form may require specific considerations regarding basicity and solubility, it can be effectively employed in these transformations.
Core Concepts
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2][3][4] The general catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4]
Reaction Scheme
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki coupling reactions of bromoanilines.[5][6] Note that the use of this compound may necessitate the use of an additional equivalent of base to neutralize the sulfate counter-ion and liberate the free aniline for the reaction.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
This protocol outlines a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 3-4 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03-0.05 mmol), and the base (3.0-4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for Suzuki coupling reactions of substituted bromoanilines with various boronic acids, providing an expected range of yields for reactions with this compound under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl2 (3) | K3PO4 | Toluene/H2O | 100 | 8 | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos (2) | Cs2CO3 | 2-MeTHF | 80 | 6 | 88-97 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | DMF/H2O | 100 | 18 | 75-85 |
| 5 | 2-Thienylboronic acid | Pd(dtbpf)Cl2 (2) | Et3N | H2O (micellar) | RT | 0.5 | 90-95[7] |
Note: Yields are indicative and may vary based on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving several key steps.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The solubility of this compound might be a factor, and a more polar solvent system could be beneficial. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.
-
Byproduct Formation: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this. The purity of the starting materials is also critical.
-
Reaction with the Sulfate Salt: The sulfate salt is acidic. Therefore, at least two equivalents of base are theoretically required: one to neutralize the sulfate and one to facilitate the catalytic cycle. In practice, using 3-4 equivalents of a suitable base like K2CO3, K3PO4, or Cs2CO3 is recommended.
-
Fluorine and Amine Groups: The fluoro and amino substituents on the aniline ring can influence its reactivity. The electron-withdrawing nature of the fluorine atom can make the C-Br bond more susceptible to oxidative addition. The amino group can coordinate to the palladium center, potentially affecting the catalytic activity. The choice of a bulky ligand can sometimes prevent this coordination.
By following these protocols and considering the key parameters, researchers can successfully employ this compound in Suzuki coupling reactions to synthesize a diverse range of valuable fluorinated biaryl compounds for applications in drug discovery and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-2-fluoroaniline Sulfate
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has broad applications in the pharmaceutical, agrochemical, and materials science industries, where aryl amines are common structural motifs. 4-Bromo-2-fluoroaniline is a valuable building block in medicinal chemistry, and its sulfate salt is often used for its improved stability and handling properties. This document provides detailed application notes and protocols for the utilization of 4-bromo-2-fluoroaniline sulfate in Buchwald-Hartwig amination reactions.
Core Concepts
The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.[4]
When using an amine salt, such as this compound, an additional equivalent of base is required to neutralize the salt and generate the free amine in situ. The choice of base is therefore crucial to ensure both the deprotonation of the amine salt and the subsequent steps of the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) are often used.[5]
Data Presentation
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of various aryl halides with anilines, providing a comparative reference for the reaction of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(dba)₂ (1) | BINAP (1.5) | Cs₂CO₃ (1.4) | THF | 100 | 18 | 95 |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.2) | Toluene | 80 | 24 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 92 |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ (10) | - | NaOtBu (2) | Dioxane | 100 | 24 | 81 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them accordingly.
Representative Protocol for the Amination of an Aryl Bromide with this compound:
This protocol describes the coupling of this compound with 4-tert-butylbromobenzene.
Materials:
-
This compound
-
4-tert-Butylbromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-tert-butylbromobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (3.0 mmol).
-
Seal the Schlenk tube with a septum and evacuate and backfill with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-tert-butylphenyl)-4-bromo-2-fluoroaniline.
Mandatory Visualization
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-fluoroaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds starting from 4-Bromo-2-fluoroaniline sulfate. This versatile building block is a key intermediate in the preparation of a range of bioactive molecules, including kinase inhibitors with applications in cancer therapy.
Overview of this compound
4-Bromo-2-fluoroaniline (C₆H₅BrFN) is an aromatic amine containing bromine and fluorine substituents, which impart unique reactivity and properties.[1] It is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The sulfate salt of this aniline is often used for its improved stability and handling properties. Prior to its use in most organic reactions, the free base must be liberated by neutralization.
Neutralization of this compound:
A common procedure involves treating the sulfate salt with a base, such as sodium hydroxide, to deprotonate the anilinium ion and generate the free aniline. The free base can then be extracted into an organic solvent.[4]
Synthesis of 5-Bromo-7-fluoro-1H-benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The following protocol describes a one-pot synthesis of 5-Bromo-7-fluoro-1H-benzimidazole derivatives from 4-Bromo-2-fluoroaniline.
Experimental Protocol:
This protocol is adapted from established methods for benzimidazole synthesis from o-phenylenediamines.[6][7]
-
Neutralization of Starting Material: In a round-bottom flask, dissolve this compound in water. To this solution, add a 2M aqueous solution of sodium hydroxide dropwise with stirring until the pH of the mixture reaches ~10-11, indicating complete neutralization.
-
Extraction: Extract the liberated 4-Bromo-2-fluoroaniline into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reductive Cyclization: To the flask containing the crude 4-Bromo-2-fluoroaniline, add a suitable solvent (e.g., ethanol) and an aldehyde (1.1 equivalents).
-
Reaction: Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), and a catalyst, like ammonium chloride, to the mixture.[6] Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Products and Quantitative Data:
| Product | Aldehyde Used | Typical Yield (%) |
| 5-Bromo-7-fluoro-2-phenyl-1H-benzimidazole | Benzaldehyde | 80-90 |
| 5-Bromo-7-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 4-Methoxybenzaldehyde | 75-85 |
| 5-Bromo-7-fluoro-2-(4-nitrophenyl)-1H-benzimidazole | 4-Nitrobenzaldehyde | 70-80 |
Yields are estimated based on similar reported syntheses and may vary depending on the specific reaction conditions and scale.
Synthesis of 7-Bromo-5-fluoroquinoline Derivatives
Quinolines are another important class of heterocyclic compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The following protocol outlines a potential pathway for the synthesis of 7-Bromo-5-fluoroquinoline derivatives.
Experimental Protocol:
This protocol is based on the Conrad-Limpach synthesis of quinolones.[8]
-
Neutralization and Extraction: Prepare the free base of 4-Bromo-2-fluoroaniline from its sulfate salt as described in the benzimidazole synthesis protocol.
-
Condensation: React the 4-Bromo-2-fluoroaniline with a β-ketoester (e.g., diethyl malonate) at an elevated temperature (around 140-150°C) to form an enamine intermediate.
-
Cyclization: Heat the enamine intermediate in a high-boiling point solvent, such as diphenyl ether, to approximately 250°C to induce cyclization and form the corresponding 4-hydroxyquinoline (quinolone).
-
Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.[9]
-
Further Functionalization (Optional): The 4-chloro group can be subsequently displaced by various nucleophiles to introduce further diversity.
Expected Products and Quantitative Data:
| Product | β-Ketoester Used | Typical Yield (%) |
| 7-Bromo-5-fluoro-4-hydroxy-2-methylquinoline | Ethyl acetoacetate | 60-70 |
| 7-Bromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | Diethyl ethoxymethylenemalonate | 65-75 |
Yields are estimated and may require optimization for this specific substrate.
Synthesis of 7-Bromo-5-fluoroquinazoline Derivatives
Quinazolines are heterocyclic compounds that are scaffolds for a number of clinically used drugs, particularly in oncology.[10][11]
Experimental Protocol:
This protocol is adapted from known methods for quinazoline synthesis.[12][13]
-
Acylation: Prepare the free base of 4-Bromo-2-fluoroaniline. React the aniline with an acyl chloride in the presence of a base to form the corresponding amide.
-
Cyclization with a Nitrogen Source: The resulting amide can be cyclized to form the quinazolinone ring system. This can be achieved by reacting with a source of nitrogen and carbon, such as formamide or by a tandem reaction involving an ortho-lithiation followed by reaction with a nitrile.
-
Alternative One-Pot Synthesis: A four-component reaction of anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions has been reported for quinazoline synthesis and could be adapted for 4-Bromo-2-fluoroaniline.[14]
Expected Products and Quantitative Data:
| Product | Reagents | Typical Yield (%) |
| 7-Bromo-5-fluoro-2-methylquinazolin-4(3H)-one | Acetic anhydride, Formamide | 50-60 |
| 7-Bromo-5-fluoro-2-phenylquinazolin-4(3H)-one | Benzoyl chloride, Formamide | 55-65 |
Yields are estimates and would require experimental optimization.
Application in the Synthesis of PI3K/mTOR Inhibitors
The 4-Bromo-2-fluoroaniline scaffold is a key component in the synthesis of potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3][15]
Synthetic Application Example: Synthesis of a Benzo[15][16]thieno[3,2-d]pyrimidine Core
A reported synthesis of PI3K/mTOR dual inhibitors starts with 4-bromo-2-fluorobenzonitrile.[3] This highlights the utility of the 4-bromo-2-fluoro-substituted benzene ring in constructing the core of these inhibitors. The aniline can be readily converted to the nitrile via a Sandmeyer reaction, thus providing a direct entry into this class of compounds.
Experimental Workflow for PI3K/mTOR Inhibitor Core Synthesis:
Caption: Synthetic workflow for a PI3K/mTOR inhibitor scaffold.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth.[17] Inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, are therefore of significant therapeutic interest.
The synthesized heterocyclic compounds, particularly those with the morpholino-pyrimidine or related scaffolds, can act as ATP-competitive inhibitors of PI3K and/or mTOR.[18] The morpholine group often forms a crucial hydrogen bond in the hinge region of the kinase domain.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
By inhibiting PI3K and/or mTOR, these compounds can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells. The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy to overcome feedback activation loops that can occur when only one of the kinases is targeted.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones : Oriental Journal of Chemistry [orientjchem.org]
- 9. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoroaniline via N-Bromosuccinimide Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-bromo-2-fluoroaniline, a key intermediate in pharmaceutical and organic synthesis, through the electrophilic aromatic bromination of 2-fluoroaniline using N-bromosuccinimide (NBS). The primary protocol is based on a well-established method, with additional information on alternative conditions and catalytic systems to allow for procedural optimization. This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.
Introduction
4-Bromo-2-fluoroaniline is a valuable building block in the synthesis of various biologically active molecules and functional materials. The selective introduction of a bromine atom at the para-position of 2-fluoroaniline is a critical transformation. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings, such as anilines, due to its ease of handling and high selectivity compared to liquid bromine.[1][2] The electron-donating amino group of 2-fluoroaniline directs the electrophilic substitution primarily to the para position, facilitated by the mild and selective nature of NBS.[1][2]
Data Presentation
The following table summarizes various reported conditions for the bromination of 2-fluoroaniline and related anilines to provide a comparative overview for researchers.
| Parameter | Protocol 1 (PrepChem)[3] | Protocol 2 (Patent Literature)[4] | Protocol 3 (General Catalytic) |
| Starting Material | 2-fluoroaniline | 2-fluoroaniline | Anilines |
| Brominating Agent | N-Bromosuccinimide (NBS) | Dibromantin (NBS is also cited as usable) | N-Bromosuccinimide (NBS) |
| Solvent | Methylene Chloride (CH₂Cl₂) | Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Catalyst | None | None | Ammonium Acetate (NH₄OAc) |
| Temperature | 0°C | -34°C to -23°C | Room Temperature |
| Reaction Time | 2 hours 20 minutes | 55 minutes (addition) | Not specified (typically rapid) |
| Yield | Not explicitly stated | 94% | High yields reported for other anilines |
| Work-up | Aqueous wash | Extraction and aqueous wash | Extraction and aqueous wash |
Experimental Protocols
Primary Protocol: N-Bromosuccinimide Bromination in Methylene Chloride[3]
This protocol is a well-documented method for the synthesis of 4-bromo-2-fluoroaniline.
Materials:
-
2-fluoroaniline
-
N-bromosuccinimide (NBS)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 100 parts by weight of 2-fluoroaniline in 400 parts of methylene chloride.
-
Cool the solution to 0°C using an ice bath with continuous stirring.
-
Slowly add 160 parts of solid N-bromosuccinimide in portions over a period of 2 hours. Maintain the temperature at 0°C throughout the addition.
-
After the complete addition of NBS, continue to stir the reaction mixture at 0°C for an additional 20 minutes. The mixture will likely turn a dark red color.
-
Transfer the reaction mixture to a separatory funnel and wash it four times with 200 parts of cold water for each wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the methylene chloride under reduced pressure using a rotary evaporator to yield the crude 4-bromo-2-fluoroaniline as a brown oil. Further purification can be achieved by distillation or column chromatography if necessary.
Work-up Variations
For the removal of the succinimide byproduct and any unreacted NBS, the organic layer can be washed with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) prior to the final water and brine washes.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-bromo-2-fluoroaniline.
Reaction Scheme
Caption: Reaction of 2-fluoroaniline with NBS.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
Application of 4-Bromo-2-fluoroaniline Sulfate in Agrochemical Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroaniline sulfate is a valuable chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, allows for diverse chemical modifications, leading to the development of novel herbicides, insecticides, and fungicides. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and binding affinity of the final agrochemical product to its target site. This document provides detailed application notes, experimental protocols, and an overview of the potential mechanisms of action for agrochemicals derived from this versatile compound.
Data Presentation
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, research indicates the potential of its derivatives in various agrochemical applications. The following table summarizes hypothetical, yet plausible, quantitative data for a series of experimental compounds derived from 4-bromo-2-fluoroaniline to illustrate its potential in agrochemical research.
| Compound ID | Target Pest/Weed | Application Rate (g/ha) | Efficacy (%) | Synthesis Yield (%) |
| Herbicide-A | Broadleaf Weeds | 100 | 85 | 75 |
| Herbicide-B | Grassy Weeds | 150 | 78 | 72 |
| Insecticide-C | Lepidopteran Larvae | 50 | 92 | 68 |
| Insecticide-D | Aphids | 75 | 88 | 70 |
| Fungicide-E | Powdery Mildew | 120 | 95 | 80 |
| Fungicide-F | Rust Fungi | 150 | 91 | 78 |
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis and evaluation of agrochemicals derived from 4-bromo-2-fluoroaniline are provided below.
Protocol 1: General Synthesis of a Novel Herbicide from 4-Bromo-2-fluoroaniline
This protocol describes a general multi-step synthesis of a hypothetical herbicidal compound.
Step 1: Acylation of 4-Bromo-2-fluoroaniline
-
In a 250 mL round-bottom flask, dissolve 10 g of 4-bromo-2-fluoroaniline in 100 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated intermediate.
Step 2: Suzuki Coupling for Biaryl Ether Formation
-
To a solution of the N-acetylated intermediate (1 equivalent) in a 3:1 mixture of toluene and ethanol, add 1.5 equivalents of a suitable boronic acid derivative.
-
Add 2 equivalents of potassium carbonate and 0.05 equivalents of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 3: Hydrolysis to the Final Herbicide
-
Dissolve the purified biaryl ether in a 1:1 mixture of ethanol and 2M sodium hydroxide.
-
Heat the mixture to 60°C for 6 hours.
-
Cool the reaction and neutralize with 2M hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and recrystallize the product to obtain the final herbicidal compound.
Protocol 2: In-vitro Herbicidal Activity Assay
This protocol outlines a method for evaluating the herbicidal efficacy of newly synthesized compounds.
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10,000 ppm.
-
In 96-well plates, add 10 µL of the stock solution to 990 µL of a suitable growth medium containing seeds of the target weed species (e.g., Arabidopsis thaliana). This gives a final concentration of 100 ppm.
-
Prepare serial dilutions to test a range of concentrations.
-
Include a negative control (acetone only) and a positive control (a commercial herbicide).
-
Incubate the plates under controlled light and temperature conditions.
-
After 7-14 days, assess the herbicidal effect by measuring root and shoot growth inhibition and calculating the IC₅₀ (half-maximal inhibitory concentration) values.
Protocol 3: Insecticidal Bioassay against Lepidopteran Larvae
This protocol details a method to assess the insecticidal activity of synthesized compounds.
-
Prepare various concentrations of the test compounds in a suitable solvent with a non-ionic surfactant.
-
Apply the solutions to leaf discs of a host plant (e.g., cabbage for diamondback moth larvae).
-
Allow the solvent to evaporate completely.
-
Place ten third-instar larvae in a Petri dish containing a treated leaf disc.
-
Maintain the Petri dishes at 25 ± 1°C and 60-70% relative humidity.
-
Record larval mortality after 24, 48, and 72 hours.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and evaluation of agrochemicals derived from 4-Bromo-2-fluoroaniline.
Caption: A generalized workflow for the synthesis and biological evaluation of novel agrochemicals.
Caption: Potential modes of action for herbicidal and insecticidal compounds.
Conclusion
This compound is a promising starting material for the development of new and effective agrochemicals. The synthetic versatility of this compound, coupled with the beneficial effects of fluorine incorporation, provides a strong foundation for the discovery of novel active ingredients. The protocols and workflows outlined in this document serve as a guide for researchers in the synthesis, evaluation, and optimization of agrochemicals derived from this important intermediate. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of next-generation crop protection solutions.
Application Notes and Protocols: 4-Bromo-2-fluoroaniline Sulfate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-bromo-2-fluoroaniline sulfate as a versatile building block in the field of materials science. Due to the limited direct literature on the sulfate salt, this document combines established principles of aniline polymerization with specific data on 4-bromo-2-fluoroaniline to offer detailed experimental protocols and expected material properties.
Introduction to 4-Bromo-2-fluoroaniline as a Building Block
4-Bromo-2-fluoroaniline is a halogenated aniline derivative with a unique combination of reactive sites, making it a valuable precursor for the synthesis of advanced materials. The presence of the amine (-NH2), bromo (-Br), and fluoro (-F) functional groups on the aromatic ring allows for a variety of chemical modifications.[1] These functionalities enable its use in the development of polymers, organic semiconductors, and other functional materials with tailored electronic and physical properties.[1] The strategic placement of the halogen atoms can influence the polymer's morphology, solubility, and electronic bandgap.
While specific data on this compound is not abundant in publicly available literature, the sulfate salt is anticipated to enhance the monomer's solubility in aqueous media, a common solvent system for oxidative chemical and electrochemical polymerization of anilines. The sulfate anion can also act as a dopant during polymerization, influencing the conductivity of the resulting polymer.
Potential Applications in Materials Science
The unique molecular structure of 4-bromo-2-fluoroaniline suggests its utility in several areas of materials science:
-
Conducting Polymers: The primary application lies in the synthesis of poly(4-bromo-2-fluoroaniline), a substituted polyaniline. Polyanilines are a class of conducting polymers known for their environmental stability and tunable conductivity. The bromo and fluoro substituents can be used to fine-tune the electronic properties and processability of the polymer. These polymers have potential applications in sensors, electrochromic devices, and as antistatic coatings.
-
Organic Electronics: As a building block, 4-bromo-2-fluoroaniline can be incorporated into more complex organic molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The halogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance.
-
Cross-Coupling Reactions: The bromo group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] This allows for the synthesis of larger conjugated molecules and polymers with extended π-systems for advanced electronic applications.[1]
Experimental Protocols
The following protocols are adapted from established methods for the chemical and electrochemical polymerization of aniline and its derivatives. Researchers should optimize these conditions for their specific experimental setup and desired material properties.
Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(4-bromo-2-fluoroaniline) using a chemical oxidant. Ammonium persulfate is a common initiator for such reactions.[2]
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 M) in 1 M HCl or H₂SO₄. Stir the solution at a low temperature (0-5 °C) in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M HCl or H₂SO₄, also pre-cooled to 0-5 °C.
-
Polymerization: Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at a low temperature for a predetermined period (e.g., 2-24 hours). The formation of a precipitate indicates the synthesis of the polymer.
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder sequentially with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
-
Electrochemical Polymerization of 4-Bromo-2-fluoroaniline
Electrochemical polymerization offers excellent control over the thickness and morphology of the resulting polymer film deposited on an electrode surface.
Materials and Equipment:
-
4-Bromo-2-fluoroaniline
-
1 M Sulfuric acid (H₂SO₄) as the electrolyte solution
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Procedure:
-
Electrolyte Preparation: Prepare a solution of 0.1 M 4-bromo-2-fluoroaniline in 1 M H₂SO₄.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is clean and polished.
-
Electropolymerization: Perform cyclic voltammetry (CV) by scanning the potential between a suitable range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. The growth of the polymer film on the working electrode will be indicated by an increase in the peak currents with each cycle.
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with deionized water and dry it under a stream of inert gas (e.g., nitrogen). The film is now ready for characterization.
Data Presentation
The following table summarizes the key physicochemical properties of the monomer, 4-bromo-2-fluoroaniline. Expected properties for the resulting polymer are also included based on literature for similar polyaniline derivatives.
| Property | 4-Bromo-2-fluoroaniline (Monomer) | Poly(4-bromo-2-fluoroaniline) (Expected) |
| Molecular Formula | C₆H₅BrFN | (C₆H₃BrFN)n |
| Molecular Weight | 190.01 g/mol [3][4] | Varies with the degree of polymerization |
| Appearance | White to off-white crystalline solid | Dark-colored (green or blue) powder or film |
| Melting Point | 40-42 °C[4] | Decomposes at high temperatures |
| Solubility | Soluble in organic solvents, sparingly soluble in water[5] | Generally insoluble in common solvents; may be soluble in solvents like NMP or DMSO depending on doping |
| Conductivity | Insulator | Semi-conducting to conducting, depending on the doping level (expected range: 10⁻⁵ to 10¹ S/cm) |
Characterization of Poly(4-bromo-2-fluoroaniline)
A suite of analytical techniques can be employed to characterize the structure, morphology, and properties of the synthesized polymer.
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for C-H stretching in the aromatic ring, C=C stretching of quinoid and benzenoid rings, C-N stretching, and C-Br and C-F vibrations, confirming the polymer structure. |
| UV-Visible (UV-Vis) Spectroscopy | Absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings, providing information on the electronic structure and doping state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Broad peaks in ¹H and ¹³C NMR spectra characteristic of polymeric materials, confirming the successful polymerization and providing insights into the polymer's regiochemistry. |
| Thermogravimetric Analysis (TGA) | A multi-step decomposition profile, indicating the thermal stability of the polymer. The onset of decomposition provides information on its operational temperature range. |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer, which can vary from granular to fibrous depending on the synthesis conditions. |
| Four-Point Probe Measurement | Determination of the electrical conductivity of the polymer film or pressed pellet. |
Visualizations
Experimental Workflow for Chemical Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Proposed Mechanism for Oxidative Polymerization
Caption: Simplified proposed mechanism for the oxidative polymerization of 4-bromo-2-fluoroaniline.
References
Application Notes and Protocols for the Quantification of 4-Bromo-2-fluoroaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. As the sulfate salt, its accurate quantification is crucial for process control, quality assurance of starting materials, and stability studies in drug development. This document provides a detailed analytical method for the quantitative determination of 4-Bromo-2-fluoroaniline sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of related aromatic amines and is intended to serve as a comprehensive guide for researchers.
Analytical Principle
The method employs reverse-phase HPLC to separate 4-Bromo-2-fluoroaniline from potential impurities. The quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Buffer Components:
-
Potassium phosphate monobasic (KH2PO4)
-
o-Phosphoric acid
-
-
Sample Diluent: Water/Acetonitrile (90:10, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-17 min: 70% B17-18 min: 70-30% B18-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Estimated λmax for 4-bromoanilines) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: The optimal detection wavelength should be experimentally determined by obtaining a UV spectrum of 4-Bromo-2-fluoroaniline. Based on data for similar compounds like 4-bromoaniline, a wavelength of approximately 245 nm is a suitable starting point.[1]
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with o-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sulfate salt of 4-Bromo-2-fluoroaniline is expected to be soluble in aqueous solutions.
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a portion of the sample diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the sample diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation and Data Presentation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following tables summarize the expected performance characteristics of this method based on typical results for the analysis of aromatic amines by HPLC.[2][3][4][5]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 over the range of 1-100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
| Specificity | No interference from blank and potential impurities at the retention time of the analyte |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound.
Sample Preparation Protocol
Caption: Step-by-step protocol for sample preparation.
Data Analysis and Quantification Logic
Caption: Logical flow for data analysis and quantification.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results for its intended application.
References
- 1. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
experimental procedure for diazotization of 4-Bromo-2-fluoroaniline sulfate
Application Notes: Diazotization of 4-Bromo-2-fluoroaniline Sulfate
Introduction
Diazotization is a fundamental process in organic chemistry used to convert a primary aromatic amine into a diazonium salt.[1][2] This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, such as sulfuric acid or hydrochloric acid.[1][2][3] The resulting diazonium salts are highly versatile synthetic intermediates, primarily due to the excellent leaving group ability of the dinitrogen molecule (N₂), which facilitates a wide range of substitution reactions.[4]
The diazonium salt derived from 4-Bromo-2-fluoroaniline, 4-bromo-2-fluorobenzenediazonium sulfate, is a valuable precursor in the synthesis of various organic compounds, particularly in the pharmaceutical and materials science sectors.[5] The presence of bromine and fluorine atoms on the aromatic ring allows for subsequent functionalization through reactions like Sandmeyer, Schiemann, and various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules.[2][5] For instance, related structures are key building blocks for novel therapeutic agents and functional materials where fluorine substitution can enhance properties like thermal stability and chemical resistance.[5]
Safety and Handling
Proper safety precautions are critical when handling the reagents and products involved in this procedure.
-
4-Bromo-2-fluoroaniline: This compound is harmful if swallowed, and toxic in contact with skin or if inhaled.[6][7][8] It can cause skin and serious eye irritation.[7][8] May cause damage to organs through prolonged or repeated exposure.[6]
-
Diazonium Salts: Aryl diazonium salts are often unstable and can be explosive when isolated in a dry state.[3] For this reason, they are almost always prepared at low temperatures (0-5 °C) and used immediately in solution (in situ) without isolation.[1][3]
-
Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle both with care according to standard laboratory safety procedures.
Experimental Protocol
This protocol details the procedure for the diazotization of this compound to prepare a solution of 4-bromo-2-fluorobenzenediazonium sulfate.
Principle
4-Bromo-2-fluoroaniline is converted to its corresponding diazonium salt by reaction with nitrous acid (HNO₂). The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with sulfuric acid (H₂SO₄). The reaction is maintained at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt.[1][3]
Reaction Scheme:
(A visual representation of the chemical structures would be placed here in a formal document)
Materials and Reagents
-
4-Bromo-2-fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Beakers and graduated cylinders
Procedure
-
Preparation of the Aniline Sulfate Salt Solution:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, carefully add 5.0 mL of concentrated sulfuric acid to 50 mL of deionized water. Caution: This is an exothermic reaction; add acid to water slowly while cooling.
-
To this cooled acid solution, add 9.50 g (0.05 mol) of 4-Bromo-2-fluoroaniline.
-
Stir the mixture until the aniline is completely dissolved, forming the sulfate salt. Some gentle warming may be necessary, but the solution must be cooled back to room temperature before proceeding.
-
-
Diazotization Reaction:
-
Cool the flask containing the aniline sulfate solution to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of the nitrite solution.[1]
-
In a separate beaker, prepare a solution of 3.62 g (0.0525 mol) of sodium nitrite in 15 mL of deionized water.
-
Transfer the sodium nitrite solution to a dropping funnel placed on the central neck of the flask.
-
Add the sodium nitrite solution dropwise to the stirred aniline sulfate solution over approximately 30 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid to prevent the loss of nitrous acid fumes.
-
Monitor the temperature closely and control the rate of addition to keep it consistently between 0 and 5 °C.
-
-
Completion and Use:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
-
The resulting pale yellow solution contains the 4-bromo-2-fluorobenzenediazonium sulfate. This solution is unstable and should be used immediately for the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling).
-
Data Presentation
The following table summarizes the quantities of reactants used in this protocol.
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 4-Bromo-2-fluoroaniline | 190.01 | 0.050 | 1.0 | 9.50 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.0525 | 1.05 | 3.62 g |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~0.092 | ~1.84 | 5.0 mL |
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the diazotization of this compound.
Caption: Experimental workflow for the synthesis of 4-bromo-2-fluorobenzenediazonium sulfate.
References
- 1. byjus.com [byjus.com]
- 2. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. scribd.com [scribd.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoroaniline Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-fluoroaniline Sulfate. The primary focus is on improving the yield and purity of the 4-Bromo-2-fluoroaniline intermediate, which is the critical precursor to the final sulfate salt.
Troubleshooting Guide
Low yields or impure products in the synthesis of 4-bromo-2-fluoroaniline can arise from various factors during the reaction and work-up stages. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification and isolation.[1] - Side product formation (e.g., dibromination). | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature; for bromination with NBS, maintain low temperatures (e.g., 0°C) to improve selectivity.[2] - Ensure efficient extraction and minimize product loss during filtration and chromatography.[1][3] - Use a controlled amount of the brominating agent. |
| Formation of Isomeric Impurities | - Incorrect reaction conditions favoring alternative bromination positions. | - For bromination of 2-fluoroaniline, the para-position is generally favored. However, controlling the temperature and the choice of brominating agent (e.g., N-bromosuccinimide) can enhance regioselectivity.[2][4] |
| Product is an Oily Residue Instead of a Solid | - Presence of solvent residues. - Impurities depressing the melting point. | - Ensure complete removal of the solvent under reduced pressure.[2] - Purify the product using column chromatography.[3] The expected melting point is around 40-42°C.[5] |
| Dark-Colored Product | - Formation of oxidized impurities. - Residual starting materials or byproducts. | - Wash the crude product with a suitable solvent to remove colored impurities.[2] - Purify via column chromatography.[3] |
| Difficulty in Final Sulfate Salt Precipitation | - Impurities in the 4-bromo-2-fluoroaniline starting material. - Incorrect solvent for precipitation. - Suboptimal pH. | - Ensure high purity (≥98%) of the 4-bromo-2-fluoroaniline.[6] - Use a solvent in which the sulfate salt is poorly soluble (e.g., isopropanol, ethanol). - Carefully adjust the pH with sulfuric acid to ensure complete protonation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Bromo-2-fluoroaniline?
A1: A prevalent and effective method is the bromination of 2-fluoroaniline using N-bromosuccinimide (NBS) in a suitable solvent like methylene chloride or N,N-dimethylformamide (DMF).[2][4] This approach offers good regioselectivity for the para-position. Another common route involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene.[3]
Q2: How can I minimize the formation of dibrominated byproducts?
A2: To reduce the formation of dibrominated products, it is crucial to control the stoichiometry of the brominating agent. A slight excess of the starting aniline or the use of exactly one equivalent of the brominating agent is recommended. Additionally, maintaining a low reaction temperature can help improve selectivity.
Q3: What purification techniques are most effective for 4-Bromo-2-fluoroaniline?
A3: Column chromatography using silica gel is a highly effective method for purifying 4-Bromo-2-fluoroaniline.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate.[3] For larger scales, recrystallization can also be a viable option.
Q4: How do I convert the purified 4-Bromo-2-fluoroaniline to its sulfate salt?
A4: The conversion to the sulfate salt is a standard acid-base reaction. Dissolve the purified 4-bromo-2-fluoroaniline in a suitable alcohol, such as ethanol or isopropanol. Then, slowly add a stoichiometric amount of concentrated sulfuric acid while stirring. The sulfate salt should precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Q5: What are the key safety precautions when working with the reagents for this synthesis?
A5: N-bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromine is highly corrosive and toxic and requires extreme caution.[7] The solvents used, such as methylene chloride and DMF, are also hazardous and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline via Bromination of 2-Fluoroaniline[2]
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Reaction Setup: Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Slowly add 160 parts of solid N-bromosuccinimide (NBS) in portions over 2 hours while maintaining the temperature at 0°C.
-
Stirring: After the addition is complete, stir the mixture for an additional 20 minutes.
-
Work-up:
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Wash the dark red mixture four times with 200 parts of cold water for each wash.
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Separate the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate.
-
-
Isolation: Evaporate the solvent under reduced pressure to obtain 4-bromo-2-fluoroaniline as a brown oil. Further purification can be achieved by column chromatography.
Protocol 2: Synthesis of 4-Bromo-2-fluoroaniline via Reduction of 4-Bromo-2-fluoro-1-nitrobenzene[3]
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Reaction Setup: To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).
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Heating: Heat the reaction mixture to 90°C and stir for 2 hours.
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Filtration: After 2 hours, filter the reaction mixture through Celite.
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Washing: Wash the filter cake with ethanol (300 mL).
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Concentration: Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue by silica gel chromatography using a petroleum ether/ethyl acetate gradient (from 10:1 to 5:1) to afford 4-bromo-2-fluoroaniline.
Protocol 3: Formation of this compound
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Dissolution: Dissolve the purified 4-bromo-2-fluoroaniline in a minimal amount of isopropanol.
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Acidification: While stirring, slowly add one equivalent of concentrated sulfuric acid dropwise.
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Precipitation: The sulfate salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of cold isopropanol.
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Drying: Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of 4-Bromo-2-fluoroaniline via bromination.
Caption: Troubleshooting logic for low yield in 4-Bromo-2-fluoroaniline synthesis.
References
Technical Support Center: Purification of Crude 4-Bromo-2-fluoroaniline Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2-fluoroaniline sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of 4-Bromo-2-fluoroaniline and its sulfate salt?
4-Bromo-2-fluoroaniline is a solid at room temperature.[1] Its sulfate salt is expected to be a white to off-white crystalline powder. While specific data for the sulfate salt is limited, aniline sulfates are generally soluble in water and sparingly soluble in ethanol.[2][3]
Q2: What are the likely impurities in my crude this compound?
The impurities will depend on the synthetic route used to prepare the 4-Bromo-2-fluoroaniline free base.
-
From bromination of 2-fluoroaniline: Impurities may include unreacted 2-fluoroaniline, and potentially isomeric bromofluoroanilines.
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From reduction of 4-bromo-2-fluoro-1-nitrobenzene: Impurities could include unreacted nitro compound, and intermediates from incomplete reduction.[4]
Residual solvents from the synthesis and salt formation steps may also be present.
Q3: What is the best method to purify crude this compound?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.
Q4: How can I convert the purified this compound back to the free aniline?
To obtain the free aniline from its sulfate salt, you can dissolve the salt in a suitable solvent (like a mixture of methanol and water) and neutralize it with a base, such as sodium hydroxide or potassium hydroxide. This will precipitate the inorganic sulfate salt (e.g., Na₂SO₄ or K₂SO₄), which can be filtered off. The free aniline can then be extracted from the filtrate using an organic solvent.[5]
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
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Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Based on the properties of aniline sulfate, an ethanol/water mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot recrystallization solvent. Stir and heat the mixture until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Conversion of Purified Sulfate Salt to Free Aniline
Materials:
-
Purified this compound
-
Methanol
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a methanol/water mixture.
-
Neutralization: Slowly add 1 M NaOH solution while stirring until the solution is basic (check with pH paper). The free aniline may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free aniline with an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-2-fluoroaniline free base.
Data Presentation
Table 1: Physical and Chemical Properties of 4-Bromo-2-fluoroaniline
| Property | Value |
| CAS Number | 367-24-8 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | White to pale cream to brown to pale gray crystals or powder |
| Melting Point | 36.0-43.0 °C |
| Boiling Point | 200-205 °C @ 760 mm Hg[6] |
| Predicted pKa | 1.48 ± 0.10[7] |
Table 2: Solubility of Aniline Sulfate (as a proxy for this compound)
| Solvent | Solubility |
| Water | Soluble[3] |
| Ethanol | Sparingly soluble[2][3] |
| Diethyl ether | Insoluble[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Crude sulfate salt does not dissolve in the hot recrystallization solvent. | - The chosen solvent is unsuitable.- Too little solvent is used. | - Test other solvents or solvent mixtures.- Gradually add more hot solvent until the solid dissolves. |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Add a co-solvent in which the compound is less soluble.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| The purified product is still colored. | - Colored impurities were not fully removed. | - Repeat the recrystallization with the addition of activated charcoal.- Consider column chromatography of the free base for further purification. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the temperature of the solution.- Presence of impurities that lower the melting point. | - Try a different recrystallization solvent with a lower boiling point.- Allow the solution to cool more slowly. |
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-2-fluoroaniline Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoroaniline sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Bromo-2-fluoroaniline?
A1: The most common and direct method is the electrophilic bromination of 2-fluoroaniline. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as methylene chloride, often at reduced temperatures to control selectivity.[1] Another approach involves the reaction of 2-fluoroaniline with molecular bromine in the presence of a catalyst, like a quaternary ammonium bromide, in an aprotic solvent.[2] An alternative, indirect route is the reduction of 4-bromo-2-fluoro-1-nitrobenzene using reagents like iron powder in ethanol/water.[3]
Q2: What are the primary side reactions and impurities I should be aware of?
A2: The most significant side reaction is over-bromination, leading to the formation of dibromo-impurities, most notably 2,4-dibromo-6-fluoroaniline. The presence of the activating amino group on the aromatic ring makes the product susceptible to a second bromination. Other potential impurities include unreacted 2-fluoroaniline, residual solvents, and byproducts from the brominating agent (e.g., succinimide if using NBS).
Q3: How is the sulfate salt of 4-Bromo-2-fluoroaniline prepared?
A3: The sulfate salt is typically prepared in the final step after the synthesis and purification of the 4-Bromo-2-fluoroaniline free base. This involves dissolving the purified aniline in a suitable solvent and treating it with sulfuric acid. The resulting salt precipitates out of the solution and can be collected by filtration.
Q4: Why is my crude product a brown or reddish oil instead of a solid?
A4: The crude product from the bromination of 2-fluoroaniline is often described as a brown or dark red oil.[4] This coloration is due to impurities and reaction byproducts. Purification via chromatography or recrystallization is necessary to obtain the final product as a white to off-white solid. The reported melting point for the purified compound is around 40-42 °C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of dibromo-impurity detected (e.g., by HPLC/GC-MS). | The reaction temperature may be too high, leading to reduced selectivity. | Maintain a low reaction temperature, for example, 0 °C, especially during the addition of the brominating agent.[1] |
| An excess of the brominating agent was used. | Use a controlled stoichiometry of the brominating agent (ideally 1.0 equivalent). Add the agent portion-wise or as a solution via a dropping funnel to avoid localized high concentrations. | |
| Low yield of the desired product. | Incomplete reaction. | Increase the reaction time or allow the mixture to slowly warm to room temperature after the initial low-temperature addition. Monitor the reaction progress using TLC or HPLC. |
| Loss of product during workup or purification. | During aqueous washes, ensure the pH is controlled to prevent the loss of the basic aniline product into the aqueous phase. Optimize the purification protocol (e.g., solvent system for chromatography, recrystallization solvent). | |
| Presence of unreacted 2-fluoroaniline in the final product. | Insufficient brominating agent or short reaction time. | Ensure 1.0 equivalent of the brominating agent is added and that the reaction is allowed to proceed to completion (monitor by TLC/HPLC). |
| Final product is off-color or has a low melting point. | Residual impurities are present. | The product requires further purification. Column chromatography using a silica gel stationary phase is effective.[3] Alternatively, recrystallization from a suitable solvent system like ethanol/water or a hydrocarbon solvent (e.g., hexane) can be employed. |
Data Summary
Table 1: Impact of Reaction Conditions on Product Purity & Yield
| Parameter | Condition | Expected Outcome | Purity/Yield Data |
| Temperature | Low Temperature (e.g., 0 °C) | Higher selectivity for mono-bromination. | - |
| Elevated Temperature | Increased rate of reaction but higher risk of dibromination. | - | |
| Brominating Agent | 1.0 equivalent of NBS | Optimized for mono-bromination. | A yield of 85.6% with 94.8% purity has been reported.[5] |
| Purification | Silica Gel Chromatography | Effective removal of polar and non-polar impurities. | Can separate mono- and di-bromo products effectively.[3] |
| Recrystallization | Can significantly improve purity if a suitable solvent is found. | An aqueous ethanol solution is often effective for recrystallizing anilines.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline via NBS Bromination[1]
-
Reaction Setup: In a flask equipped with a stirrer, dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride. Cool the solution to 0 °C using an ice bath.
-
Bromination: Slowly add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the dark red mixture for an additional 20 minutes at 0 °C. Monitor the reaction progress by TLC.
-
Workup: Wash the reaction mixture four times with 200 parts of cold water for each wash.
-
Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as a brown oil.
Protocol 2: Purification by Column Chromatography[3]
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
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Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude 4-bromo-2-fluoroaniline in a minimal amount of the non-polar solvent and load it onto the column.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 100% petroleum ether to a 10:1 or 5:1 mixture of petroleum ether/ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified 4-bromo-2-fluoroaniline.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture or heptane. The ideal solvent will dissolve the product well when hot but poorly when cold.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Guides
Caption: Main synthesis pathway for this compound.
Caption: Formation of dibromo impurity via over-bromination.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: 4-Bromo-2-fluoroaniline and its Sulfate Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-bromo-2-fluoroaniline and its sulfate salt. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting 4-bromo-2-fluoroaniline to its sulfate salt?
A1: Converting an aniline to its sulfate salt can offer several advantages in a synthetic workflow. Aniline salts, in general, are white crystalline powders that are often more stable and easier to handle than the free base, which can be an oily liquid and susceptible to oxidation and darkening on exposure to air and light.[1][2] The sulfate salt is typically soluble in water and slightly soluble in ethanol.[2] This alteration in solubility can be beneficial for purification or for specific reaction conditions. Additionally, using the salt form can be a method to introduce the aniline into a reaction mixture in a controlled manner.
Q2: How can I prepare 4-bromo-2-fluoroaniline sulfate?
General Protocol for Sulfate Salt Formation:
-
Dissolve 4-bromo-2-fluoroaniline in a suitable organic solvent.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.
-
The aniline sulfate salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of the organic solvent, and dried.
Q3: How do I regenerate the free 4-bromo-2-fluoroaniline from its sulfate salt?
A3: The free aniline can be regenerated from its sulfate salt by treatment with a base. A common method is to dissolve the salt in an aqueous solution and then add a base like sodium hydroxide or sodium acetate to neutralize the sulfuric acid, causing the free aniline to precipitate or to be extracted with an organic solvent.[4]
Q4: What are the common impurities in the synthesis of 4-bromo-2-fluoroaniline?
A4: A common impurity is the formation of di-brominated products, such as 2,6-dibromo-4-fluoroaniline.[5] The high reactivity of the aniline group makes the aromatic ring susceptible to over-halogenation.[6] To minimize this, it is crucial to control the stoichiometry of the brominating agent and the reaction temperature. Protecting the aniline as an acetanilide before bromination can also prevent the formation of di- and tri-brominated byproducts.[6]
Synthesis and Purification Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 4-bromo-2-fluoroaniline.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of 4-Bromo-2-fluoroaniline | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; some bromination reactions are performed at low temperatures (e.g., 0°C) to improve selectivity.[7] - Consider different brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.[7][8] |
| Formation of Di-bromo Side Products | - Over-bromination of the aromatic ring due to the highly activating amino group.[6] | - Use a protecting group for the aniline, such as an acetyl group, to reduce the activating effect. The protecting group can be removed after bromination.[6] - Carefully control the stoichiometry of the brominating agent, using only a slight excess. |
| Difficulty in Purifying the Product | - Presence of polar impurities. - Co-elution of product and impurities during chromatography. | - Wash the crude product with a dilute acid solution to remove any remaining starting aniline. - For column chromatography, use a gradient elution system to improve separation. Common solvent systems include petroleum ether/ethyl acetate.[9] |
| Product is a Dark Oil or Solid | - Oxidation of the aniline. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation.[1] - If the product is dark, it may be purified by recrystallization or column chromatography. |
Cross-Coupling Reaction Troubleshooting: Suzuki and Buchwald-Hartwig Amination
4-Bromo-2-fluoroaniline is a common substrate in palladium-catalyzed cross-coupling reactions. This section provides guidance on troubleshooting these reactions.
Suzuki Coupling
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | - Inactive catalyst. - Inappropriate base or solvent. - Decomposition of the boronic acid. | - Use a pre-activated palladium catalyst or ensure the in-situ generation of the active Pd(0) species. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). - Use fresh boronic acid and ensure anhydrous conditions if the boronic acid is prone to decomposition. |
| Dehalogenation of the Starting Material | - Presence of a hydrogen source and a catalyst that promotes hydrodehalogenation. | - Use a less reactive palladium catalyst or a different ligand. - Ensure the reaction is run under an inert atmosphere. |
| Homocoupling of the Boronic Acid | - Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Conversion | - Catalyst inhibition. - Steric hindrance from the ortho-fluoro group. - Inappropriate ligand or base. | - Use a more electron-rich and sterically hindered phosphine ligand to promote oxidative addition and reductive elimination.[10] - Screen different bases; strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. - Increase the reaction temperature or use a solvent with a higher boiling point. |
| Formation of Side Products | - Reaction with the solvent. - Hydrolysis of the product or starting materials if water is present. | - Ensure the use of anhydrous solvents and reagents. - Choose a solvent that is inert under the reaction conditions. |
| Using the Aniline Sulfate Salt Directly | - The sulfate salt may not be soluble in common organic solvents for the reaction. - The acidic nature of the salt can interfere with the basic conditions required for the reaction. | - Regenerate the free aniline from the sulfate salt before use by treating it with a base.[4] - Alternatively, if using the salt directly, ensure a sufficient excess of the reaction base is used to both neutralize the sulfate and facilitate the catalytic cycle. |
Experimental Protocols & Methodologies
Synthesis of 4-Bromo-2-fluoroaniline from 2-Fluoroaniline[8]
-
Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 20 minutes.
-
Wash the dark red mixture four times with 200 parts of cold water for each wash.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 4-bromo-2-fluoroaniline as a brown oil.
Purification by Column Chromatography[10]
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like petroleum ether.
-
Dissolve the crude 4-bromo-2-fluoroaniline in a minimal amount of the non-polar solvent.
-
Load the solution onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of petroleum ether and ethyl acetate (e.g., starting with 10:1 and gradually increasing the ethyl acetate concentration).
-
Collect the fractions and monitor them by TLC to identify the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 4-bromo-2-fluoroaniline.
Visualizing Workflows and Relationships
Synthesis Workflow for 4-Bromo-2-fluoroaniline
Caption: A typical workflow for the synthesis of 4-bromo-2-fluoroaniline.
Troubleshooting Logic for Suzuki Coupling
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemiis.com [chemiis.com]
- 3. Aniline sulfate - CAMEO [cameo.mfa.org]
- 4. chegg.com [chegg.com]
- 5. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. research.rug.nl [research.rug.nl]
challenges in the scale-up of 4-Bromo-2-fluoroaniline sulfate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Bromo-2-fluoroaniline sulfate production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 4-Bromo-2-fluoroaniline at an industrial scale?
A1: The two primary routes for industrial-scale synthesis are:
-
Direct Bromination of 2-Fluoroaniline: This is a common method utilizing brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) with a catalyst.[1][2] The reaction is typically performed in a suitable solvent like methylene chloride.[1][2]
-
Reduction of 4-Bromo-2-fluoro-1-nitrobenzene: This route involves the reduction of the nitro group to an amine. A common method employs iron powder and ammonium chloride in an ethanol/water mixture.[3][4]
Q2: Why is 4-Bromo-2-fluoroaniline often converted to a sulfate salt?
A2: Converting 4-Bromo-2-fluoroaniline to its sulfate salt serves several purposes in a production environment:
-
Improved Handling: The free base can be an oily liquid at room temperature, making it difficult to handle and transfer in large quantities. The crystalline salt form is generally easier to isolate, filter, and dry.
-
Enhanced Stability: Aniline compounds can be susceptible to oxidation and discoloration over time.[5] The salt form is typically more stable for long-term storage.
-
Purification: Salt formation can be an effective purification step. Impurities that do not form salts can be washed away during filtration. Recrystallization of the salt can further enhance purity.
Q3: What are the critical safety considerations when scaling up the bromination of 2-fluoroaniline?
A3: Key safety considerations include:
-
Exothermic Reaction: The bromination of anilines is highly exothermic.[6] Proper temperature control through controlled addition of the brominating agent and efficient reactor cooling is crucial to prevent runaway reactions.
-
Solvent Choice: When using N-Bromosuccinimide (NBS), be aware of potential hazardous side reactions with certain solvents. For example, incompatibilities have been reported with solvents like 2-methyltetrahydrofuran (2-MeTHF) and amides.[6][7][8]
-
Handling of Bromine: If using molecular bromine, appropriate personal protective equipment and closed-system handling are essential due to its corrosive and toxic nature.[9]
-
Gas Evolution: The reaction may produce hydrogen bromide (HBr) gas, which requires proper scrubbing and ventilation systems.
Troubleshooting Guides
Bromination Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reagents. - Verify reaction temperature and time. - Check the quality of the brominating agent. |
| Side reactions (e.g., dibromination). | - Maintain strict temperature control, often at low temperatures. - Control the rate of addition of the brominating agent. - Consider using a non-polar solvent to reduce the reactivity of the brominating agent.[10] | |
| Poor Selectivity (High levels of isomers) | Incorrect reaction conditions. | - The para-isomer is generally favored. Ensure the reaction temperature is optimized for para-selectivity. - The choice of catalyst and solvent can influence isomer distribution. |
| Runaway Reaction/Poor Temperature Control | Exothermic nature of the reaction. | - Ensure the reactor cooling system is adequate for the scale. - Slow down the addition rate of the brominating agent. - Use a semi-batch process to control the accumulation of unreacted reagents.[7] |
| Formation of Colored Impurities | Oxidation of the aniline. | - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Use purified starting materials. - Minimize reaction time. |
Sulfate Salt Formation and Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | Supersaturation is too high; product is coming out of solution above its melting point. | - Add more solvent to the hot solution and allow it to cool more slowly.[11] - Ensure the cooling rate is well-controlled. |
| Poor Crystal Quality (e.g., fine needles, amorphous solid) | Crystallization is occurring too rapidly. | - Reduce the rate of cooling. - Use a co-solvent system to better control solubility. - Agitate the solution at a controlled rate during crystallization. |
| Incomplete Precipitation of the Sulfate Salt | Incorrect stoichiometry of sulfuric acid. | - Ensure the correct molar ratio of sulfuric acid to the aniline. - Verify the concentration of the sulfuric acid solution. |
| The salt is too soluble in the chosen solvent. | - Add an anti-solvent to reduce the solubility of the sulfate salt. - Concentrate the solution by removing some of the solvent before cooling. | |
| Difficulty in Filtration | Small particle size or gelatinous precipitate. | - Optimize crystallization conditions to obtain larger, more uniform crystals. - Consider using a filter aid, but be mindful of potential product contamination. |
| Product Purity Issues | Co-precipitation of impurities. | - Perform a recrystallization of the isolated sulfate salt. - Wash the filter cake with a suitable cold solvent to remove soluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline via Bromination of 2-Fluoroaniline
This protocol is based on a lab-scale synthesis and should be optimized for scale-up with appropriate safety assessments.
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH2Cl2)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-fluoroaniline in methylene chloride in a reactor equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution to 0°C using a suitable cooling bath.
-
Slowly add a solution of N-bromosuccinimide in methylene chloride to the cooled 2-fluoroaniline solution over a period of 2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.
-
Wash the reaction mixture with cold water four times.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter off the drying agent.
-
The resulting solution contains 4-Bromo-2-fluoroaniline and can be used for the subsequent salt formation step.
This protocol is adapted from a general laboratory procedure and requires significant process safety evaluation before scale-up.[2]
Protocol 2: Formation and Isolation of this compound
Materials:
-
Solution of 4-Bromo-2-fluoroaniline in a suitable organic solvent (e.g., from Protocol 1)
-
Concentrated sulfuric acid
-
Suitable anti-solvent (e.g., heptane)
Procedure:
-
To the stirred solution of 4-Bromo-2-fluoroaniline, slowly add a stoichiometric amount of concentrated sulfuric acid while monitoring the temperature. An exotherm is expected.
-
After the addition is complete, continue stirring and observe for the precipitation of the sulfate salt.
-
If precipitation is slow or incomplete, slowly add an anti-solvent to induce further crystallization.
-
Cool the slurry to a suitable temperature to maximize yield.
-
Isolate the crystalline this compound by filtration.
-
Wash the filter cake with a cold solvent or a mixture of the solvent and anti-solvent.
-
Dry the product under vacuum at a controlled temperature.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Bromo-2-fluoroaniline Sulfate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 4-Bromo-2-fluoroaniline sulfate in solution. The following information is based on general chemical principles for aniline derivatives and should be adapted to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is the likely cause?
A1: Color change in aniline solutions is often an indicator of degradation, primarily through oxidation.[1][2] Aniline and its derivatives are susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts.[1][2] The rate of oxidation can be influenced by factors such as exposure to light, elevated temperatures, and the presence of metal ions.
Q2: I am observing precipitate formation in my this compound solution over time. What could be happening?
A2: Precipitate formation could be due to several reasons:
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Polymerization: As mentioned above, aniline derivatives can oxidize and polymerize, forming insoluble materials.[1][2]
-
Change in pH: this compound is a salt. A significant shift in the pH of your solution could neutralize the sulfate salt, leading to the precipitation of the less soluble free base (4-Bromo-2-fluoroaniline).
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially exceeding its solubility limit and causing it to precipitate.
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Interaction with Container: The compound may react with or adsorb to the surface of the storage container.
Q3: What are the general best practices for preparing and storing this compound solutions to maximize stability?
A3: To maximize the stability of your this compound solution, consider the following best practices:
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-degradation. Aniline itself darkens on exposure to light.[1]
-
Control Temperature: Store solutions at a low temperature (e.g., 2-8 °C) to slow down potential degradation reactions.[1]
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Inert Atmosphere: For long-term storage or for very sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Maintain a suitable pH to ensure the salt form remains protonated and soluble. The optimal pH will depend on the specific buffer system and co-solvents used. For anilines, storage at a neutral pH of 7 has been noted to provide good stability.[1]
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for your experiments to avoid issues with long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration | Oxidation, Photo-degradation | - Store the solution in an amber vial or protected from light.- Purge the solvent with an inert gas (N2 or Ar) before preparing the solution.- Store the solution at a lower temperature.- Add an antioxidant (e.g., BHT, ascorbic acid) at a low concentration (compatibility testing is recommended). |
| Precipitate Formation | pH shift, Polymerization, Exceeded solubility | - Verify and buffer the pH of the solution.- Filter the solution through a compatible syringe filter (e.g., PTFE, nylon) to remove any particulates before use.- Ensure the storage temperature is not causing the compound to fall out of solution.- Confirm the concentration is below the solubility limit in the chosen solvent system. |
| Loss of Potency/Purity (Observed by HPLC, etc.) | Chemical degradation | - Review the storage conditions (light, temperature, atmosphere).- Investigate potential incompatibilities with other components in the solution (e.g., buffers, excipients).- Perform a forced degradation study to identify the primary degradation pathways. |
| Inconsistent Experimental Results | Solution instability | - Prepare fresh solutions for each experiment.- Establish a strict protocol for solution preparation and storage.- Re-analyze the purity and concentration of the stock solution before each use. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent system over time under defined storage conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO, water with co-solvent).
-
Ensure the compound is fully dissolved.
-
Divide the stock solution into multiple aliquots in appropriate storage vials (e.g., amber HPLC vials).
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time Points:
-
Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
-
Analysis:
-
At each time point, analyze an aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A method similar to that described for 4-fluoroaniline could be adapted.[3]
-
The HPLC method should be able to separate the parent compound from potential degradants.
-
Monitor for:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks, indicating degradation products.
-
-
Visually inspect the solution for color change or precipitate formation at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (T=0) concentration.
-
Plot the percentage remaining versus time for each storage condition.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic: Add a small amount of acid (e.g., 0.1 M HCl) and heat.
-
Basic: Add a small amount of base (e.g., 0.1 M NaOH) and heat.
-
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the solution to UV light.
-
-
Analysis: After a defined period, analyze the stressed samples by a stability-indicating method (e.g., HPLC-MS) to identify and quantify the degradants.[3]
Visualizations
References
common pitfalls in the handling and storage of 4-Bromo-2-fluoroaniline sulfate
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-2-fluoroaniline sulfate and what are its primary hazards?
This compound is the salt form of the organic compound 4-Bromo-2-fluoroaniline. While specific toxicity data for the sulfate salt is not available, the free aniline is known to be harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] As with many aniline derivatives, absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[2] The sulfate salt form may present additional handling challenges, such as hygroscopicity.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Due to the potential for hygroscopicity (attracting and holding water molecules from the surrounding environment), storage in a desiccator or a controlled humidity environment is advisable to prevent clumping and degradation. The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2][4]
Q3: Is this compound sensitive to light or air?
While the available safety data sheets for the free aniline do not explicitly mention light or air sensitivity, it is good practice for all research chemicals, especially aromatic amines, to be stored in opaque containers to protect from light. Some organic compounds can be susceptible to oxidation upon prolonged exposure to air.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.[1]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[1]
Q5: What should I do in case of a spill?
In the event of a spill, avoid generating dust.[2] For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.[1][2] For larger spills, evacuate the area and ensure adequate ventilation. Do not let the product enter drains.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Clumping or Caking of the Powder | Hygroscopicity (absorption of moisture from the air). | 1. Handle the compound in a glove box or a low-humidity environment. 2. Store the container inside a desiccator with a suitable desiccant. 3. If clumping has already occurred, it may be possible to gently break up the clumps with a spatula in a controlled environment. |
| Discoloration of the Compound (e.g., darkening) | Oxidation or degradation due to exposure to air, light, or impurities. | 1. Ensure the container is tightly sealed and purged with an inert gas like nitrogen or argon before storage. 2. Store in an amber or opaque vial to protect from light. 3. Verify the purity of the material if discoloration is observed before use. |
| Poor Solubility in a Non-polar Organic Solvent | The sulfate salt form is significantly more polar than the free aniline. | 1. Consider using a more polar solvent or a solvent mixture. 2. The free aniline, which is more soluble in non-polar solvents, can be generated by neutralizing the sulfate salt with a base. |
| Inconsistent Reaction Yields | Impurities in the starting material, possibly due to degradation from improper storage. | 1. Assess the purity of the this compound before use. 2. Ensure the compound has been stored under the recommended dry and inert conditions. |
Data Presentation
As specific quantitative data for this compound is not available, the following table summarizes the known properties of the free aniline and general expectations for the sulfate salt.
| Property | 4-Bromo-2-fluoroaniline | This compound (Expected) |
| Appearance | Light yellow to white solid/crystal.[4][6] | Likely a white to off-white solid. |
| Melting Point | 39-42 °C.[4] | Expected to be higher than the free aniline and may decompose upon heating. |
| Solubility in Water | Sparingly soluble.[4] | Expected to have higher water solubility than the free aniline. |
| Hygroscopicity | Not generally reported as hygroscopic. | Expected to be hygroscopic. |
| Stability | Stable under recommended storage conditions.[2][4] | Stable under dry conditions, but may be susceptible to degradation in the presence of moisture. |
Experimental Protocols
Protocol 1: General Handling of a Hygroscopic Powder
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold powder.
-
Inert Atmosphere: Whenever possible, handle the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Weighing: If a glove box is not available, weigh the required amount of powder quickly in a well-ventilated area, minimizing its exposure to ambient air.
-
Storage: Immediately and tightly reseal the container after use. For long-term storage, consider sealing the container with paraffin film and placing it inside a desiccator.
Mandatory Visualizations
Caption: A logical workflow for handling hygroscopic this compound to minimize moisture exposure.
Caption: A troubleshooting diagram for common issues encountered with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-Bromo-2-fluoroaniline 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Analysis of 4-Bromo-2-fluoroaniline Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Bromo-2-fluoroaniline sulfate, a key intermediate in pharmaceutical and organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to refine their analytical methods and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: 4-Bromo-2-fluoroaniline should be stored in a cool, dark place under an inert atmosphere. It is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]
Q2: What are the typical purity grades of commercially available 4-Bromo-2-fluoroaniline?
A2: 4-Bromo-2-fluoroaniline is commonly available in purity grades of 95%, 98%, and 99%. The higher purity grades are essential for applications in the pharmaceutical industry to ensure the quality and safety of the final products.[1]
Q3: What are the primary applications of 4-Bromo-2-fluoroaniline?
A3: This compound is a versatile building block primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of heterocyclic compounds and other bioactive molecules.[1] It is also utilized in the synthesis of agrochemicals and advanced materials.
Experimental Protocols & Method Refinement
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate analysis of this compound, ensuring the separation of the main compound from potential impurities and degradation products.
Recommended HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of halogenated anilines.
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50-90% B over 20 min, then hold at 50% B for 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.
-
Secondary Interactions: The basic nature of the aniline group can interact with residual silanols on the silica-based column, causing tailing.
Solutions:
-
Dilute the sample: Prepare a more dilute sample and re-inject.
-
Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Use a buffered mobile phase: Incorporating a buffer, such as formic acid, can suppress the ionization of the aniline and improve peak shape.
-
Consider a different column: A column with end-capping or a different stationary phase may reduce secondary interactions.
Issue 2: Appearance of Unexpected Peaks
Possible Causes:
-
Synthesis-Related Impurities: The manufacturing process can result in impurities. For example, if synthesized from 2-fluoroaniline, the isomeric impurity 2-bromo-4-fluoroaniline may be present. If the synthesis involves the reduction of a nitro group, residual nitro-aromatic compounds could be impurities.
-
Sample Degradation: 4-Bromo-2-fluoroaniline is incompatible with strong acids and oxidizing agents. Exposure to these conditions can lead to degradation products.
-
Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.
Solutions:
-
Optimize Separation: Adjust the mobile phase gradient to achieve better resolution between the main peak and the impurity.
-
Perform Forced Degradation Studies: To identify potential degradation products, subject the sample to stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating method.
-
System Blank: Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.
Issue 3: Inconsistent Retention Times
Possible Causes:
-
Fluctuations in Pump Pressure: Air bubbles in the pump or worn pump seals can cause pressure fluctuations and lead to shifting retention times.
-
Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phases can affect retention.
-
Column Temperature Variations: Changes in column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
Solutions:
-
Degas Mobile Phase: Ensure the mobile phase is adequately degassed before use.
-
Purge the Pump: Purge the pump to remove any air bubbles.
-
Use a Column Oven: Maintain a constant column temperature using a column oven for improved reproducibility.
Quantitative Data Tables
The following tables provide illustrative data on how changes in HPLC method parameters can affect the analysis of this compound.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| % Acetonitrile (Isocratic) | Retention Time (min) | Resolution (from impurity) |
| 40% | 12.5 | 1.8 |
| 50% | 8.2 | 1.5 |
| 60% | 5.1 | 1.2 |
Table 2: Illustrative Results of a Forced Degradation Study
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 25.8% | 3 |
| 80°C, 48h | 5.1% | 1 |
| UV Light, 254 nm, 24h | 10.3% | 2 |
Visualizations
Experimental Workflow
Caption: General HPLC Analysis Workflow.
Troubleshooting Logic
References
Validation & Comparative
A Comparative Guide to 4-Bromo-2-fluoroaniline Sulfate and Other Halogenated Anilines for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, reactivity in key synthetic reactions, and biological activities of 4-Bromo-2-fluoroaniline sulfate in comparison to other halogenated anilines.
Halogenated anilines are a critical class of building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique electronic and steric properties, imparted by the type and position of halogen substituents, significantly influence their reactivity and biological activity. This guide provides a comprehensive comparison of this compound with other relevant halogenated anilines, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.
Physicochemical Properties: A Comparative Overview
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (of conjugate acid) | logP |
| 4-Bromo-2-fluoroaniline | 190.01[4][5] | 40-42[4] | 1.48 (Predicted) | 2.1[5] |
| 4-Fluoroaniline | 111.12[6] | -1.9 | 4.65 | 1.15 |
| 4-Chloroaniline | 127.57 | 72.5 | 4.15 | 1.83 |
| 4-Bromoaniline | 172.02 | 66 | 3.86 | 2.09 |
| 4-Iodoaniline | 219.02 | 62-63 | 3.78 | 2.57 |
| 2,4-Dichloroaniline | 162.02 | 63 | 2.05 | 2.83 |
| 3,5-Dibromoaniline | 250.93 | 56-58 | 2.25 | 3.12 |
Note: Data for free anilines are presented. The sulfate salt of 4-Bromo-2-fluoroaniline is expected to have higher water solubility and a higher melting point compared to the free base.
Performance in Key Cross-Coupling Reactions
The utility of halogenated anilines as synthetic intermediates is often determined by their performance in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively.[3][7][8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl > F.[8] This trend is a crucial consideration when designing multi-step syntheses. While specific comparative yield data under identical conditions for a wide range of halogenated anilines is scarce in single studies, individual reports demonstrate their utility. For instance, a Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been developed with good to excellent yields.[8]
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| 2-Bromoaniline derivative | Benzyl boronic ester | CataCXium A Pd G3 | 2-MeTHF | K3PO4 | 91 | [10] |
| 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(PPh3)4 | Toluene/Ethanol/Water | Na2CO3 | Not specified | N/A |
| 4-Bromo-3-chloroaniline | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | N/A |
| 3,5-Dibromoaniline | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | N/A |
Note: This table is illustrative. Direct comparison of yields is challenging due to varying reaction conditions across different studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][9][11] The choice of ligand and reaction conditions is critical for achieving high yields, especially with less reactive aryl chlorides. Bidentate phosphine ligands and sterically hindered ligands have significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.[9]
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Solvent | Base | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)2 / X-Phos | Toluene | KOt-Bu | ~90 | [12] |
| 4-Chloroanisole | Morpholine | Pd-based | Not specified | Not specified | Quantitative | [11] |
| Aryl Chlorides | Anilines | Pd-based | Not specified | Not specified | High (TON up to 19,600) | [11] |
Note: This table highlights the general effectiveness of the Buchwald-Hartwig amination for various substrates. A direct comparative study with a series of halogenated anilines under identical conditions is needed for a precise performance ranking.
Biological Activity: A Comparative Analysis
Halogenated anilines exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. The nature and position of the halogen substituents play a crucial role in modulating this activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of halogenated anilines. For instance, 4-bromo-3-chloroaniline and 3,5-dibromoaniline have shown activity against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[1]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-Bromo-3-chloroaniline | E. coli (UPEC) | 200 | [1][13] |
| 3,5-Dibromoaniline | E. coli (UPEC) | 100 | [1][13] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [14] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [14] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [15][16] |
| 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | 50 | [17] |
Cytotoxic Activity
The cytotoxic effects of halogenated anilines and their derivatives against various cancer cell lines have also been investigated. The data, however, is often not directly comparable due to variations in the tested cell lines and experimental protocols.
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (a 4-anilino derivative) | MDA-MB-231 (Breast Cancer) | 0.11 | [5] |
| Benzofuran derivative 7 | A549 (Lung Cancer) | 6.3 | [18] |
| Benzofuran derivative 8 | A549 (Lung Cancer) | 3.5 | [18] |
| N,N'-(1,4-phenylene)bis(2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide) | A549 (Lung Cancer) | 11.67 | [19] |
| Chalcone-dihydropyrimidine hybrids | MCF-7 (Breast Cancer) | <10 | |
| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various cancer cell lines | Not specified | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of standard protocols for key experiments mentioned in this guide.
Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl halide with an arylboronic acid.
General Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Add a suitable solvent system (e.g., toluene, dioxane, DMF, often with water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To couple an aryl halide with an amine.
General Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 1-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
General Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14][19]
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.[14]
-
Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][19]
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action or the experimental process is often facilitated by visual diagrams.
Aniline-Induced Toxicity Signaling Pathway
Aniline exposure can induce splenotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This triggers a cascade of signaling events culminating in inflammation and fibrosis.
Caption: Aniline-induced oxidative stress signaling pathway leading to inflammation and fibrosis.
General Experimental Workflow for Comparative Analysis
A logical workflow is essential for a systematic comparison of different halogenated anilines.
Caption: A generalized workflow for the comparative analysis of halogenated anilines.
Conclusion
This guide provides a comparative overview of this compound and other halogenated anilines, focusing on their physicochemical properties, reactivity in key cross-coupling reactions, and biological activities. While direct comparative data under standardized conditions is not always available, the compiled information and general trends offer valuable insights for researchers and drug development professionals. The choice of a specific halogenated aniline will depend on the desired balance of reactivity, biological activity, and physicochemical properties for a given application. The provided experimental protocols and workflows offer a framework for conducting further comparative studies to generate more direct and conclusive data. The unique substitution pattern of 4-Bromo-2-fluoroaniline makes it a valuable and versatile building block, and a deeper understanding of its properties relative to other halogenated anilines will undoubtedly facilitate its effective utilization in the development of novel chemical entities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-2-fluoroaniline Sulfate
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4-Bromo-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Bromo-2-fluoroaniline sulfate, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Analysis of this compound
4-Bromo-2-fluoroaniline is commercially available in various purity grades, typically ranging from 98% to 99%.[1][2][3][4][5] The sulfate salt is often used to improve the compound's stability and handling properties. HPLC is the most common and reliable method for determining the purity of such compounds, allowing for the separation and quantification of the main component from potential process-related impurities and degradation products. Potential impurities can include isomers formed during synthesis, such as 2,4-dibromo-6-fluoroaniline, or starting materials from the synthetic route.[6]
This guide compares two common reversed-phase HPLC methods: a gradient method, which is effective for separating compounds with a wider range of polarities, and an isocratic method, which can offer simplicity and robustness for routine quality control.
Comparative Analysis of HPLC Methods
The following table summarizes the performance of a gradient versus an isocratic HPLC method for the purity analysis of this compound. The data presented is based on a hypothetical analysis of a sample containing the main peak and two potential impurities.
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Analyte | Retention Time (min) | Peak Area (%) |
| Impurity 1 (Polar) | 3.5 | 0.15 |
| 4-Bromo-2-fluoroaniline | 12.8 | 99.80 |
| Impurity 2 (Non-polar) | 18.2 | 0.05 |
| Resolution (Rs) | ||
| (Impurity 1 / Main Peak) | > 2.0 | |
| (Main Peak / Impurity 2) | > 2.0 | |
| Total Run Time | 25 minutes | |
| Advantages | Excellent separation of a wide range of impurities. | Faster analysis time, simpler mobile phase preparation. |
| Disadvantages | Longer run time, potential for baseline drift. | May not be suitable for complex samples with many impurities. |
Experimental Protocols
Below are the detailed methodologies for the two HPLC methods compared in this guide.
Method 1: Gradient Elution HPLC
This method is based on a published procedure for the analysis of 4-Bromo-2-fluoroaniline.[6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: XBridge C18, 5 µm, 4.6 x 150 mm.[6]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 90% B[6]
-
20-22 min: 90% B
-
22-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method 2: Isocratic Elution HPLC
This method is a common alternative for routine quality control where the impurity profile is well-characterized.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) Acetonitrile and Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Manufacturers of 4-Bromo-2-fluoroaniline, 98%, CAS 367-24-8, B 2548, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. 4-Bromo-2-fluoroaniline 367-24-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
comparative study of different synthetic routes to 4-Bromo-2-fluoroaniline sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-Bromo-2-fluoroaniline sulfate, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail common synthetic pathways, presenting experimental data, protocols, and a comparative analysis to aid in route selection for laboratory and industrial applications.
Comparative Analysis of Synthetic Routes
The synthesis of 4-Bromo-2-fluoroaniline primarily involves two strategic approaches: the direct bromination of 2-fluoroaniline or the reduction of a nitrated precursor. The choice of route often depends on factors such as starting material availability, cost, scalability, and safety considerations. The subsequent conversion to the sulfate salt is a standard acid-base reaction.
Data Summary
| Route | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1 | 2-Fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | High (not specified) | Good | Readily available and easy to handle solid brominating agent. | Formation of succinimide byproduct requires removal. |
| 2 | 2-Fluoroaniline | 1,3-Dibromo-5,5-dimethylhydantoin (Dibromantin) | Dimethylformamide (DMF) | ~94% | High | High yield and selectivity for the para-position.[1] | Dibromantin can be more expensive than other bromine sources. |
| 3 | 2-Fluoroaniline | Cupric Bromide (CuBr₂) | Tetrahydrofuran (THF) | 91% | 96% | High yield and purity, avoids the use of elemental bromine.[2] | Requires a metal catalyst which may need to be removed from the final product. |
| 4 | 4-Bromo-2-fluoro-1-nitrobenzene | Iron (Fe), Ammonium Chloride (NH₄Cl) | Ethanol/Water | 85% | Good | Utilizes inexpensive and readily available reducing agents.[3] | Requires a separate synthesis of the nitro precursor; iron sludge waste. |
| 5 | 2-Fluoroaniline | Tetrabutylammonium bromide (TBAB), Bromine (Br₂) | Methylene Chloride | High (not specified) | Good | Catalytic use of TBAB can improve reaction efficiency.[4] | Involves the use of hazardous liquid bromine. |
Experimental Protocols
Route 1: Bromination of 2-Fluoroaniline using N-Bromosuccinimide (NBS)
Methodology: To a solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride, cooled to 0°C, 160 parts of solid N-bromosuccinimide were added in portions over a 2-hour period.[5] The mixture was stirred for an additional 20 minutes. The resulting dark red mixture was washed four times with 200 parts of cold water for each washing. The organic phase was then dried with anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to yield 4-bromo-2-fluoroaniline as a brown oil.[5]
Route 2: Bromination of 2-Fluoroaniline using 1,3-Dibromo-5,5-dimethylhydantoin (Dibromantin)
Methodology: A solution of 36.5 g of 1,3-dibromo-5,5-dimethylhydantoin in 37.5 ml of DMF is prepared. This solution is added dropwise over 55 minutes to a solution of 24.1 ml of 2-fluoroaniline in 30 ml of DMF, maintained at a temperature between -34°C and -23°C using a dry ice-acetone bath. After the addition, the reaction mixture is poured into a separatory funnel containing methylene chloride, heptane, 50% NaOH, and water for workup and extraction. The combined organic extracts are washed with water and evaporated to give the product.[1]
Route 3: Bromination of 2-Fluoroaniline using Cupric Bromide (CuBr₂)
Methodology: To a solution of 0.1 mole of 2-fluoroaniline in a suitable solvent such as tetrahydrofuran (THF), 0.2 moles of CuBr₂ are added. The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent like ethyl acetate, followed by washing and drying. The product is isolated after solvent evaporation.[2] This method boasts a high yield of 91% and a purity of 96%.[2]
Route 4: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene
Methodology: To a stirred solution of 10 g (45.5 mmol) of 4-bromo-2-fluoro-1-nitrobenzene in 50 mL of ethanol and 20 mL of water, 12.7 g (230 mmol) of iron powder and 24.3 g (455 mmol) of ammonium chloride were added.[3] The reaction mixture was heated to 90°C and stirred for 2 hours. After cooling, the mixture was filtered through Celite, and the filter cake was washed with ethanol. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel chromatography to afford 4-bromo-2-fluoroaniline.[3] This route provides an 85% yield.[3]
Synthesis of this compound
General Procedure: 4-Bromo-2-fluoroaniline is dissolved in a suitable organic solvent, such as isopropanol or ethanol. A stoichiometric amount of concentrated sulfuric acid is then added dropwise to the stirred solution, typically at room temperature or with gentle cooling. The sulfate salt usually precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield the final product. The formation of the aniline hydrogen sulfate salt is a common method for the purification and stabilization of anilines.[6]
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Concluding Remarks
The selection of an optimal synthetic route for this compound is contingent upon a variety of factors including cost, scale, safety, and available equipment.
-
For laboratory-scale synthesis , methods employing NBS or Dibromantin offer convenience and high yields, with Dibromantin showing excellent regioselectivity. The CuBr₂-mediated route is also a strong candidate, avoiding the use of more hazardous brominating agents.
-
For industrial-scale production , the reduction of 4-bromo-2-fluoro-1-nitrobenzene presents a cost-effective option due to the low price of iron and ammonium chloride. However, this route requires the synthesis of the nitro-precursor and generates significant inorganic waste. The direct bromination routes, particularly those avoiding liquid bromine, are also scalable, though the cost of reagents like Dibromantin might be a consideration.
The final conversion to the sulfate salt is a straightforward and high-yielding step applicable to the product from any of the discussed synthetic routes, facilitating isolation and improving the stability of the final product. Researchers and process chemists are encouraged to evaluate these routes based on their specific needs and constraints.
References
- 1. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
A Comparative Analysis of Spectral Data for 4-Bromo-2-fluoroaniline Sulfate and Its Derivatives
This guide provides a detailed comparison of the spectral data for 4-Bromo-2-fluoroaniline sulfate and two of its key derivatives: N-(4-bromo-2-fluorophenyl)acetamide and 4-Amino-3-fluorophenylboronic acid. This information is crucial for researchers and scientists involved in drug development and organic synthesis, enabling unambiguous identification and characterization of these compounds. The following sections present a summary of their spectral characteristics, detailed experimental protocols for data acquisition, and a workflow for the synthesis and characterization of a representative derivative.
Spectral Data Comparison
The spectral data for 4-Bromo-2-fluoroaniline and its derivatives are summarized below. These tables provide a quantitative comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
4-Bromo-2-fluoroaniline
| Spectral Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.84 (t, 1H), 7.28 (d, 2H)[1] |
| ¹³C NMR | δ (ppm): 153, 150, 137, 130, 120, 117[1] |
| IR (KBr disc) | ν (cm⁻¹): Key peaks available in public databases. |
| Mass Spectrum (EI) | m/z: 190.01 (M⁺)[1] |
N-(4-bromo-2-fluorophenyl)acetamide
| Spectral Data | Values |
| Molecular Formula | C₈H₇BrFNO[2] |
| Molecular Weight | 232.05 g/mol [2] |
| ¹H NMR | Specific peak assignments require experimental data. |
| ¹³C NMR | Specific peak assignments require experimental data. |
| IR | Specific peak assignments require experimental data. |
| Mass Spectrum | m/z: 230.96950 (Monoisotopic)[2] |
4-Amino-3-fluorophenylboronic acid
| Spectral Data | Values |
| ¹H NMR (D₂O) | δ (ppm): 6.84 (t, 1H), 7.28 (d, 2H)[1] |
| ¹³C NMR (D₂O) | δ (ppm): 153, 150, 137, 130, 120, 117[1] |
| Mass Spectrum (EI) | m/z: 211.05 (M+Gly-2H₂O)[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. For quantitative NMR, a precise amount of an internal standard may be added.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Background Spectrum : Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum : Place the prepared sample in the spectrometer and record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for small, volatile molecules, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of 4-Bromo-2-fluoroaniline, in this case, N-(4-bromo-2-fluorophenyl)acetamide.
References
A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives Synthesized from 4-Bromo-2-fluoroaniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of compounds derived from 4-Bromo-2-fluoroaniline sulfate, with a primary focus on their potential as anticancer agents. The information presented is curated from peer-reviewed research to facilitate an objective evaluation of these compounds against alternative therapeutic agents.
Introduction
4-Bromo-2-fluoroaniline is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives, particularly 4-anilinoquinazolines, have garnered significant attention in medicinal chemistry due to their potent biological activities. These compounds have been extensively investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. This guide will delve into the cytotoxic and potential antimicrobial activities of these derivatives, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Data Presentation: Anticancer Activity
The anticancer activity of 4-anilinoquinazoline derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. Below is a summary of the cytotoxic activity of a representative compound derived from 4-bromo-2-fluoroaniline, compared with established anticancer drugs.
| Compound | Cell Line | IC50 (µM) | Notes |
| Compound 8a (derived from 4-bromo-2-fluoroaniline) | A431 | 2.62 | A human epidermoid carcinoma cell line known to overexpress EGFR. |
| Erlotinib (Positive Control) | A431 | 3.12 | An established EGFR inhibitor used in the treatment of non-small cell lung cancer. |
| Vandetanib (Positive Control) | A431 | 4.35 | A dual inhibitor of VEGFR2 and EGFR tyrosine kinases. |
| Compound 8a | HU02 | >100 | A normal human foreskin fibroblast cell line, indicating low cytotoxicity to non-cancerous cells. |
| Erlotinib | HU02 | >100 | Low cytotoxicity to non-cancerous cells. |
| Vandetanib | HU02 | >100 | Low cytotoxicity to non-cancerous cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of the 4-anilinoquinazoline derivatives typically involves a multi-step process. A general workflow is outlined below.
Figure 1. General synthesis workflow for 4-anilinoquinazoline derivatives.
A detailed synthesis protocol for a representative compound (8a) is as follows:
-
Preparation of the Quinazoline Core: The synthesis starts with the appropriate anthranilic acid derivative which is cyclized to form the quinazoline-4(3H)-one core.
-
Chlorination: The quinazolinone is then chlorinated, typically using thionyl chloride or phosphoryl chloride, to yield a 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with 4-bromo-2-fluoroaniline in a suitable solvent (e.g., isopropanol) under reflux conditions to yield the final 4-anilinoquinazoline product.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A431) and normal cells (e.g., HU02) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and control drugs (e.g., Erlotinib, Vandetanib) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathway and Mechanism of Action
Many 4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. Inhibition of these receptors blocks downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.
Figure 2. Inhibition of the EGFR/VEGFR-PI3K/Akt signaling pathway.
The 4-anilinoquinazoline scaffold acts as a competitive inhibitor at the ATP-binding site of the EGFR and VEGFR-2 kinase domains.[2] This prevents the autophosphorylation and activation of the receptors, thereby abrogating the downstream signaling cascade that promotes cancer cell growth and survival.
Conclusion
Derivatives of 4-Bromo-2-fluoroaniline, particularly 4-anilinoquinazolines, represent a promising class of compounds with significant anticancer activity. The data presented in this guide demonstrates that these compounds can exhibit potent and selective cytotoxicity against cancer cells, with efficacy comparable to or exceeding that of established anticancer drugs. Their mechanism of action, primarily through the inhibition of key tyrosine kinases, provides a strong rationale for their further development. While the antimicrobial potential of these specific derivatives requires more extensive investigation, the versatility of the 4-anilinoquinazoline scaffold suggests that compounds with a broad spectrum of biological activities can be designed and synthesized. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
Cross-Validation of Analytical Methods for 4-Bromo-2-fluoroaniline Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Bromo-2-fluoroaniline sulfate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. The selection of an appropriate analytical method is paramount and necessitates a thorough understanding of the available techniques and their respective performance characteristics. This guide provides a comparative overview of four common analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Non-Aqueous Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).
Cross-validation of analytical methods is a crucial step in the lifecycle of a pharmaceutical product. It ensures that a newly developed or modified analytical procedure will provide results that are equivalent to an existing method. This process is essential when transferring a method between laboratories, instruments, or when introducing a new technique. By comparing the performance of different methods, researchers can select the most suitable approach based on their specific requirements for accuracy, precision, sensitivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)[1]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio is determined during method development to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[2]
-
Detection Wavelength: Determined by acquiring the UV spectrum of 4-Bromo-2-fluoroaniline. Aniline and its derivatives typically exhibit strong absorbance in the UV region.
-
Injection Volume: 10-20 µL.[2]
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by dissolving it in the diluent to a concentration that falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline derivatives, derivatization may sometimes be employed to improve volatility and chromatographic performance, though direct analysis is often possible.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., 5% phenyl polysiloxane)[3]
Reagents:
-
Methylene chloride or other suitable organic solvent (GC grade)
-
This compound reference standard
-
Derivatizing agent (optional, e.g., 4-carbethoxyhexafluorobutyryl chloride)[4]
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 70°C, ramping to 280°C.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or other mass analyzers.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.
Sample Preparation:
-
For the sulfate salt, a liquid-liquid extraction may be necessary. Dissolve the sample in an aqueous solution, adjust the pH to be basic, and extract the free amine into an organic solvent like methylene chloride.
-
Prepare a stock solution of the reference standard in the same organic solvent.
-
Create calibration standards by diluting the stock solution.
-
If derivatization is required, the derivatizing agent is added to the sample and standard solutions, followed by incubation.
-
The final solutions are injected into the GC-MS.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of 4-Bromo-2-fluoroaniline by GC-MS.
Non-Aqueous Titration
Non-aqueous titration is a classical analytical technique suitable for the determination of weak bases, such as aromatic amines, that do not give sharp endpoints in aqueous solutions.
Experimental Protocol
Instrumentation:
-
Autotitrator with a suitable electrode (e.g., Solvotrode) or manual titration setup with a burette.
Reagents:
-
Glacial acetic acid (anhydrous)
-
Perchloric acid in glacial acetic acid (standardized titrant)[6]
-
Crystal violet indicator (for manual titration)
-
Potassium hydrogen phthalate (primary standard for titrant standardization)
Procedure:
-
Standardization of Perchloric Acid: Accurately weigh a known amount of dried potassium hydrogen phthalate and dissolve it in glacial acetic acid. Titrate this solution with the perchloric acid solution to a potentiometric or visual endpoint.
-
Sample Analysis: Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.
-
Titrate the sample solution with the standardized perchloric acid titrant.
-
The endpoint is determined potentiometrically by the inflection point of the titration curve or visually by the color change of the indicator.
Workflow for Non-Aqueous Titration
Caption: Workflow for the quantitative analysis of this compound by non-aqueous titration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. It is particularly well-suited for fluorine-containing compounds due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.
Experimental Protocol
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid for ¹H qNMR, or a fluorine-containing compound for ¹⁹F qNMR)[7]
Procedure:
-
Accurately weigh a known amount of the this compound sample and a known amount of the internal standard.
-
Dissolve both in a precise volume of a deuterated solvent in an NMR tube.
-
Acquire the ¹H or ¹⁹F NMR spectrum under quantitative conditions (i.e., with a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of the analyte is calculated based on the ratio of the integrals, the number of nuclei giving rise to each signal, and the known concentration of the internal standard.
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of 4-Bromo-2-fluoroaniline by qNMR.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of the discussed methods.
| Parameter | HPLC-UV | GC-MS | Non-Aqueous Titration | Quantitative NMR (qNMR) |
| Specificity | Moderate to High | Very High | Low | Very High |
| Accuracy | High (typically 98-102%)[8] | High (typically 98-102%)[8] | High (can be affected by interfering bases) | Very High (Primary Method) |
| Precision (%RSD) | < 2%[8] | < 5%[4] | < 1% | < 1%[9] |
| Limit of Detection | ng/mL range[2] | pg to ng range[4] | mg range | µg/mL to mg/mL range[10] |
| Linearity (r²) | > 0.999[8] | > 0.999[11] | Not Applicable | Not Applicable (Direct Method) |
| Sample Throughput | High (with autosampler) | Moderate | Low to Moderate | Moderate |
| Instrumentation Cost | Moderate | High | Low | Very High |
| Solvent Consumption | High | Moderate | Moderate | Low |
| Sample Preparation | Simple to Moderate | Moderate (may require extraction/derivatization) | Simple | Simple |
Principles of Cross-Validation
When two or more analytical methods are used to measure the same analyte, cross-validation is performed to ensure that the results are comparable. This typically involves analyzing the same set of samples, which can be quality control samples or incurred samples, by both methods. The acceptance criteria for cross-validation should be pre-defined and may include statistical tests to compare the means and variances of the results obtained from the different methods. A common approach is to calculate the percentage difference between the results and ensure it falls within an acceptable range.
References
- 1. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. environics.com [environics.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2-fluoroaniline Sulfate: A Comparative Guide for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroaniline is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aniline ring, allows for versatile functionalization through various cross-coupling reactions. This guide provides a comparative overview of the applications of 4-bromo-2-fluoroaniline, with a focus on its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern drug discovery. We will also explore the use of its sulfate salt, discuss alternative reagents, and provide detailed experimental protocols to assist researchers in their synthetic endeavors.
While specific data on the direct use of 4-bromo-2-fluoroaniline sulfate in cross-coupling reactions is limited in publicly available literature, the principles of using aniline salts in such transformations will be discussed. Aniline salts, like the sulfate, are often utilized to improve the stability and handling of the aniline base. Prior to reaction, the free aniline is typically liberated in situ by the addition of a base.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry. The electronic nature of the substituents on the haloaniline can significantly influence the reaction kinetics and overall yield.
A comparative kinetic study of the Suzuki reaction involving various substituted bromoanilines revealed that electron-withdrawing groups can impact the rate of reaction. For instance, the coupling of 4-bromoaniline with phenylboronic acid showed a lower turnover frequency (TOF) compared to 4-bromonitrobenzene, indicating that the electron-donating amino group can deactivate the aryl bromide towards oxidative addition to the palladium catalyst. Conversely, the presence of a fluorine atom, an electron-withdrawing group, at the ortho position in 4-bromo-2-fluoroaniline is expected to enhance its reactivity in Suzuki couplings compared to unsubstituted 4-bromoaniline.
Table 1: Inferred Reactivity in Suzuki-Miyaura Coupling
| Substrate | Key Features | Expected Relative Reactivity |
| 4-Bromo-2-fluoroaniline | Ortho-fluoro group (electron-withdrawing) | High |
| 4-Bromoaniline | Unsubstituted | Moderate |
| 2,4-Dibromoaniline | Two bromine atoms, potential for multiple couplings | High, potential for selectivity issues |
| 4-Bromo-2-chloroaniline | Ortho-chloro group (electron-withdrawing) | High, similar to fluoro analogue |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions of haloanilines. Optimization of specific parameters may be required for different substrates.
Materials:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-bromo-2-fluoroaniline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical agents. The steric and electronic properties of the haloaniline substrate play a significant role in the efficiency of this reaction.
The presence of an ortho-substituent, such as the fluorine atom in 4-bromo-2-fluoroaniline, can influence the rate and yield of the Buchwald-Hartwig amination. While potentially sterically hindering, the electron-withdrawing nature of the fluorine can also facilitate the reductive elimination step of the catalytic cycle.
Table 2: Inferred Reactivity in Buchwald-Hartwig Amination
| Substrate | Key Features | Expected Relative Reactivity |
| 4-Bromo-2-fluoroaniline | Ortho-fluoro group (steric and electronic effects) | Good, requires optimized ligand |
| 4-Bromoaniline | Unsubstituted | High |
| 2,4-Dibromoaniline | Two bromine atoms, potential for di-amination | High, potential for selectivity issues |
| 4-Bromo-2-chloroaniline | Ortho-chloro group (steric and electronic effects) | Good, similar to fluoro analogue |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-2-fluoroaniline
This is a generalized protocol and may require optimization for specific amine coupling partners.
Materials:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add 4-bromo-2-fluoroaniline and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Utilizing this compound
The use of this compound in a synthesis would typically involve an initial in situ neutralization step to generate the free aniline, which then participates in the cross-coupling reaction.
Caption: Workflow for using this compound in cross-coupling.
Signaling Pathway Analogy in Catalytic Cycles
The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions can be conceptualized as a signaling pathway, where the palladium catalyst is the central signaling molecule that is activated and then propagates the "signal" (the coupling partners) to form the final product.
Caption: Catalytic cycles as analogous signaling pathways.
4-Bromo-2-fluoroaniline is a valuable and versatile building block for pharmaceutical synthesis. Its electronic properties make it a reactive substrate in key cross-coupling reactions. While direct comparative data with its analogs is not extensively documented, understanding the fundamental principles of substituent effects allows for rational selection of substrates and reaction conditions. The use of its sulfate salt is a practical consideration for stability and handling, requiring an in situ neutralization step. The provided general protocols and conceptual diagrams serve as a foundation for researchers to develop robust and efficient synthetic routes towards their target molecules. Further research into the direct comparison of variously substituted haloanilines would be highly beneficial to the scientific community.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoroaniline Sulfate: A Step-by-Step Guide
The proper disposal of 4-Bromo-2-fluoroaniline sulfate is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its handling and disposal are subject to stringent regulations. Adherence to these procedures is mandatory for all laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). 4-Bromo-2-fluoroaniline and its derivatives are harmful if swallowed, toxic in contact with skin or if inhaled, and can cause skin and eye irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (butyl, neoprene, Viton, or Polyvinyl alcohol) are essential. Nitrile gloves are not recommended for handling aniline compounds.[4]
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[3]
-
Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.[4]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[4][5]
Hazardous Waste Characterization
This compound must be managed as hazardous waste due to its toxicity and potential harm to human health and the environment.[6][7] It is also very toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.[4][5] The management of hazardous waste is regulated from its generation to its final disposal ("cradle-to-grave") by federal and state environmental agencies.[6][8]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] This often involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Experimental Protocol: Waste Accumulation and Labeling
-
Container Selection:
-
Use a dedicated, compatible, and properly sealed waste container. A polyethylene container is a suitable option.[4]
-
Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.
-
Do not mix this compound with other incompatible waste streams. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3]
-
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for 4-Bromo-2-fluoroaniline.
-
For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[10]
-
Accidental Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Control the Spill: Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.
-
Collect and Dispose: Sweep or shovel the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][5] Do not create dust.[5]
-
Decontaminate: Wipe down the spill area and any contaminated equipment to prevent the accumulation of chemical residue.[4]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. researchgate.net [researchgate.net]
- 8. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 9. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling 4-Bromo-2-fluoroaniline Sulfate
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoroaniline sulfate was located. The following information is based on the available data for 4-Bromo-2-fluoroaniline. Aniline salts may have different physical and chemical properties, but the fundamental toxicological hazards associated with the aniline moiety are expected to be similar. Always consult a current, specific SDS for the exact chemical you are handling.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Bromo-2-fluoroaniline and its potential sulfate salt. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
4-Bromo-2-fluoroaniline is a hazardous substance with multiple routes of exposure.[1][2][3] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin.[1][3] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled.[1][3] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling 4-Bromo-2-fluoroaniline.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A dust mask of type N95 (US) may be appropriate for solid forms. |
| Body | Wear appropriate protective clothing to prevent skin exposure. | |
| Feet | Chemical-resistant, steel-toe boots or shoes. |
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational workflow is essential for safety.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-2-fluoroaniline.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure the work area is clean and that a certified chemical fume hood is operational.
-
Have spill containment materials and an emergency eyewash station/safety shower readily accessible.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
-
Storage:
Disposal Plan
All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Engage a licensed professional waste disposal service to dispose of the chemical.
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains.[3]
-
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
